Angiogenin Fragment (108-123)
Description
Properties
Molecular Formula |
C83H132N26O24 |
|---|---|
Molecular Weight |
1878.1 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C83H132N26O24/c1-9-44(8)66(78(129)103-52(33-45-17-11-10-12-18-45)72(123)97-48(19-13-27-92-82(87)88)69(120)99-50(20-14-28-93-83(89)90)79(130)109-30-16-22-59(109)81(132)133)107-75(126)57(39-110)105-70(121)49(24-25-60(85)111)98-74(125)55(36-64(116)117)102-71(122)51(31-41(2)3)101-73(124)53(34-46-37-91-40-95-46)104-77(128)65(43(6)7)106-76(127)58-21-15-29-108(58)80(131)56(32-42(4)5)96-62(113)38-94-68(119)54(35-61(86)112)100-67(118)47(84)23-26-63(114)115/h10-12,17-18,37,40-44,47-59,65-66,110H,9,13-16,19-36,38-39,84H2,1-8H3,(H2,85,111)(H2,86,112)(H,91,95)(H,94,119)(H,96,113)(H,97,123)(H,98,125)(H,99,120)(H,100,118)(H,101,124)(H,102,122)(H,103,129)(H,104,128)(H,105,121)(H,106,127)(H,107,126)(H,114,115)(H,116,117)(H,132,133)(H4,87,88,92)(H4,89,90,93)/t44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,65-,66-/m0/s1 |
InChI Key |
SLPUTWRGWJPLQC-OHUKJTBKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Angiogenin Fragment (108-123)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiogenin (ANG), a potent mediator of neovascularization, plays a critical role in both physiological and pathological angiogenesis. Its C-terminal fragment, comprising amino acids 108-123, has emerged as a significant inhibitor of full-length angiogenin's biological activities. This technical guide provides a comprehensive overview of the mechanism of action of Angiogenin Fragment (108-123), detailing its inhibitory effects on ribonucleolytic activity, endothelial cell proliferation, and angiogenesis. This document synthesizes key quantitative data, outlines detailed experimental protocols, and presents visual representations of the associated signaling pathways and experimental workflows to support further research and drug development efforts in targeting angiogenesis.
Core Mechanism of Action: Competitive Inhibition
The primary mechanism through which Angiogenin Fragment (108-123) exerts its effects is through the competitive inhibition of the full-length Angiogenin protein. This inhibitory action targets Angiogenin's crucial ribonucleolytic activity, which is essential for its pro-angiogenic functions.
Inhibition of Ribonucleolytic Activity
Full-length Angiogenin possesses enzymatic activity, specifically cleaving transfer RNA (tRNA), which is a critical step in its pro-angiogenic signaling cascade. The 108-123 fragment acts as a competitive inhibitor of this process. It is understood that the C-terminal region of Angiogenin is vital for substrate recognition and binding. By mimicking this region, the 108-123 fragment likely binds to the active site of other Angiogenin molecules, thereby preventing the binding and cleavage of its natural substrate, tRNA.
Quantitative Data Summary
The inhibitory potency of Angiogenin Fragment (108-123) has been quantified in various assays. The following table summarizes the key quantitative data available.
| Parameter | Value | Assay | Source |
| Ki (Inhibition Constant) | 278 µM | tRNA Cleavage Assay | [1] |
| Effect on HUVEC Proliferation | Inhibitory | Cell Proliferation Assay | [2] |
| Effect on Angiogenesis | Significant Decrease | Chick Chorioallantoic Membrane (CAM) Assay | [1] |
Impact on Cellular Signaling Pathways
Full-length Angiogenin is known to activate several downstream signaling pathways in endothelial cells, most notably the Extracellular signal-regulated kinase 1/2 (ERK1/2) and the Protein Kinase B (Akt) pathways, both of which are central to cell proliferation, survival, and migration.[3] While direct studies on the effect of the 108-123 fragment on these pathways are limited, its inhibitory action on Angiogenin's primary functions suggests a consequential downstream blockade of these signaling cascades. By preventing Angiogenin from exerting its initial effects, the fragment indirectly suppresses the activation of ERK1/2 and Akt.
Figure 1: Proposed inhibitory signaling pathway of Angiogenin Fragment (108-123).
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Angiogenin Fragment (108-123).
Ribonucleolytic Activity Assay (tRNA Cleavage Assay)
This assay quantitatively measures the inhibition of Angiogenin's tRNA cleavage activity by the 108-123 fragment.
Materials:
-
Recombinant human Angiogenin
-
Angiogenin Fragment (108-123) peptide
-
Yeast tRNA
-
Reaction Buffer (e.g., 30 mM HEPES, pH 7.4, 30 mM NaCl)
-
RNase-free water
-
Gel loading buffer
-
Urea-polyacrylamide gel (e.g., 15%)
-
SYBR Gold nucleic acid stain
-
Gel imaging system
Procedure:
-
Reaction Setup: In RNase-free microcentrifuge tubes, prepare reaction mixtures containing Angiogenin and varying concentrations of the Angiogenin Fragment (108-123) in the reaction buffer. Include a control with Angiogenin only and a negative control with buffer only.
-
Initiation: Add tRNA to each reaction mixture to a final concentration of 1 µg/µL.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding an equal volume of gel loading buffer containing formamide and heating at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a urea-polyacrylamide gel and run the electrophoresis until adequate separation of tRNA fragments is achieved.
-
Visualization and Quantification: Stain the gel with SYBR Gold and visualize using a gel imaging system. Quantify the intensity of the cleaved tRNA bands relative to the intact tRNA band to determine the extent of inhibition. The Ki can be calculated using appropriate enzyme kinetics models.
Figure 2: Workflow for the tRNA Cleavage Assay.
Endothelial Cell Proliferation Assay
This assay assesses the inhibitory effect of Angiogenin Fragment (108-123) on the proliferation of human umbilical vein endothelial cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant human Angiogenin
-
Angiogenin Fragment (108-123) peptide
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, XTT, or BrdU)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HUVECs into 96-well plates at a density of 5,000 cells/well in complete growth medium and allow them to adhere overnight.
-
Starvation: Replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours to synchronize the cells.
-
Treatment: Treat the cells with Angiogenin (as a positive control for proliferation) and co-treat with varying concentrations of Angiogenin Fragment (108-123). Include a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours.
-
Proliferation Measurement: Add the cell proliferation reagent according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader. The signal is proportional to the number of viable, proliferating cells.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is an in vivo model to evaluate the anti-angiogenic activity of Angiogenin Fragment (108-123).
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile phosphate-buffered saline (PBS)
-
Thermanox coverslips or gelatin sponges
-
Recombinant human Angiogenin
-
Angiogenin Fragment (108-123) peptide
-
Stereomicroscope
-
Digital camera
Procedure:
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C with humidity for 3 days.
-
Windowing: On day 3, create a small window in the eggshell to expose the CAM.
-
Sample Application: On day 10, place a sterile Thermanox coverslip or a small piece of gelatin sponge saturated with Angiogenin (positive control), Angiogenin plus Angiogenin Fragment (108-123), or PBS (negative control) onto the CAM.
-
Incubation: Reseal the window and return the eggs to the incubator for an additional 3 days.
-
Observation and Quantification: On day 13, open the eggs and observe the CAM under a stereomicroscope. Capture images of the area around the implant. Quantify angiogenesis by counting the number of blood vessel branch points within a defined area. A significant reduction in vessel branching in the presence of the fragment indicates anti-angiogenic activity.[1]
Western Blot Analysis for ERK1/2 and Akt Phosphorylation
This protocol details the investigation of the inhibitory effect of Angiogenin Fragment (108-123) on Angiogenin-induced phosphorylation of ERK1/2 and Akt.
Materials:
-
HUVECs
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture HUVECs to near confluence, then serum-starve overnight. Treat cells with Angiogenin, Angiogenin plus Angiogenin Fragment (108-123), or vehicle for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.
-
Immunoblotting: Block the membranes and then incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Add chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Figure 3: Western Blotting Workflow.
Preparation and Handling of Angiogenin Fragment (108-123)
Solubility and Storage: Angiogenin Fragment (108-123) is a peptide and should be handled with care to maintain its integrity. For long-term storage, it is recommended to store the lyophilized peptide at -20°C.[4] For experimental use, the peptide can be reconstituted in sterile, RNase-free water or a suitable buffer. It is advisable to prepare aliquots of the reconstituted peptide to avoid repeated freeze-thaw cycles, which can lead to degradation.[4]
Conclusion and Future Directions
Angiogenin Fragment (108-123) represents a promising tool for the inhibition of angiogenesis through its competitive antagonism of full-length Angiogenin. Its well-defined mechanism of inhibiting ribonucleolytic activity provides a solid foundation for its use in research and as a potential therapeutic agent. Future research should focus on elucidating the precise downstream effects of this fragment on endothelial cell signaling pathways, such as ERK1/2 and Akt, to provide a more complete picture of its inhibitory actions. Furthermore, optimization of its delivery and stability in vivo will be crucial for translating its anti-angiogenic potential into clinical applications. This technical guide provides the necessary foundational knowledge and experimental frameworks to advance these research and development endeavors.
References
The Biological Activity of Angiogenin C-terminal Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenin (ANG), also known as Ribonuclease 5, is a 14.1 kDa protein and a potent stimulator of new blood vessel formation, a process critical in both physiological and pathological contexts such as tumor growth.[1][2] A member of the RNase A superfamily, ANG possesses a unique combination of ribonucleolytic activity and angiogenic capability.[3][4] Its mechanism involves interaction with endothelial and smooth muscle cells, leading to a cascade of events including cell migration, invasion, and proliferation.[5] A crucial aspect of its function is its translocation to the cell nucleus, where it enhances ribosomal RNA (rRNA) transcription, thereby promoting the protein synthesis required for cell growth.[1][6]
The C-terminal region of angiogenin (residues 108-123) plays a critical and dual role in regulating its function.[7] Structurally, the C-terminal tail, particularly the residue Gln-117, partially obstructs the active site, which explains why ANG's ribonucleolytic activity is 10⁵ to 10⁶ times lower than that of its homolog, RNase A.[3][6][8] This inherent regulation has made the C-terminal region a focal point for developing inhibitors. Synthetic peptides corresponding to this C-terminal domain have been shown to effectively inhibit both the enzymatic and biological activities of the full-length angiogenin protein.[9][10] This guide provides an in-depth overview of the biological activities of these C-terminal peptides, summarizing quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms.
Inhibitory Activities of C-terminal Peptides
Synthetic peptides derived from the C-terminal region of angiogenin function as competitive inhibitors, targeting the molecule's enzymatic and biological actions.[9][11] The peptide Ang(108-123) has been identified as a significant inhibitor of angiogenin-induced neovascularization.[10] Furthermore, related peptides like Ang(108-121) and Ang(108-122) have demonstrated the ability to abolish the inhibition of protein synthesis caused by angiogenin and to block its nuclease activity against substrates like tRNA.[3][9][10] This inhibitory profile makes these peptides valuable tools for studying angiogenesis and as potential starting points for anti-angiogenic therapeutic strategies.[12][13]
Data Presentation: Quantitative Analysis of Inhibition
The inhibitory effects of angiogenin C-terminal peptides have been quantified in various assays. The data below summarizes the key findings from published research.
| Peptide Sequence | Assay Type | Target/Substrate | Quantitative Value | Finding | Citation |
| Ang(108-123) | Ribonucleolytic Activity Assay | Angiogenin / tRNA | Ki = 278 µM | Functions as a competitive inhibitor of angiogenin's nuclease activity. | [11] |
| Ang(108-123) | Chick Chorioallantoic Membrane (CAM) Assay | Angiogenin-induced neovascularization | - | Significantly decreases new blood vessel formation elicited by angiogenin. | [9][10][11] |
| Ang(108-123) | Cell Proliferation Assay (HUVEC) | Endothelial cell proliferation | - | Inhibits human umbilical vein endothelial cell (HUVEC) proliferation. | [14] |
| Ang(108-121) | Cell-Free Protein Synthesis Assay | Protein synthesis machinery / reticulocyte RNA | - | Transiently abolishes the inhibition of protein synthesis caused by angiogenin. | [9][10] |
| Ang(108-122) | Enzymatic & Biological Assays | Angiogenin activity | - | Inhibits the enzymatic and biological activities of angiogenin. | [3] |
Mechanism of Action and Signaling Pathways
Angiogenin exerts its biological effects through a multi-step process involving cell surface binding, internalization, and nuclear translocation, ultimately activating signaling pathways that promote cell proliferation and invasion.[1] C-terminal peptides inhibit these downstream effects by directly interfering with ANG's primary ribonucleolytic activity, which is essential for its angiogenic function.[1][15]
The structural basis for this inhibition lies in the conformation of the C-terminal tail itself. In native angiogenin, this tail partially occludes the active site. Peptides mimicking this region can effectively compete with substrates, thereby preventing catalysis.
Experimental Protocols
The evaluation of angiogenin C-terminal peptides requires a series of specialized assays to measure their effects on enzymatic activity, cell behavior, and tissue-level angiogenesis.
Ribonucleolytic Activity Assay
This assay measures the ability of a peptide to inhibit ANG's cleavage of an RNA substrate.
-
Objective: To determine the inhibition constant (Ki) of a C-terminal peptide.
-
Materials:
-
Protocol:
-
A fixed concentration of angiogenin is pre-incubated with varying concentrations of the inhibitory peptide in the assay buffer at 25°C.
-
The reaction is initiated by the addition of the tRNA substrate.
-
The reaction is allowed to proceed for a defined period.
-
The reaction is stopped (e.g., by adding a denaturing agent).
-
The extent of RNA cleavage is quantified. For example, in an in vitro tRNA cleavage assay, products can be separated on a denaturing polyacrylamide gel and visualized by staining.[17]
-
The initial reaction rates are plotted against the inhibitor concentration, and the data are fitted to determine the Ki value.[16]
-
Cell Proliferation Assay
These assays determine the effect of the peptides on the growth of endothelial cells, which is a hallmark of angiogenesis.
-
Objective: To assess the peptide's ability to inhibit angiogenin-stimulated endothelial cell proliferation.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVEC) are commonly used.[14][18]
-
Protocol (Example using CyQUANT® Assay): [18]
-
HUVEC cells are seeded at a density of approximately 5,000 cells per well in a 96-well microplate and cultured for 24 hours.
-
The growth medium is replaced with a basal medium (e.g., EBM-2) containing angiogenin (e.g., 1 µg/ml) with or without varying concentrations of the C-terminal peptide.
-
Cells are incubated for a specified period (e.g., 48-72 hours).
-
At the end of the incubation, the medium is removed, and cells are lysed using a fluorescent dye binding solution (e.g., CyQUANT® NF). This dye fluoresces upon binding to cellular nucleic acids.
-
Fluorescence intensity is measured using a fluorimeter (e.g., excitation at 485 nm, emission at 530 nm).
-
A decrease in fluorescence in peptide-treated wells compared to wells treated with angiogenin alone indicates inhibition of proliferation.
-
-
Alternative Methods: Other methods include the BrdU incorporation assay, which measures DNA synthesis, or the MTS assay, which measures metabolic activity.[14][19]
Angiogenesis Assays
These assays model the formation of new blood vessels and provide a more complex biological context for evaluating peptide inhibitors.
A. Chick Chorioallantoic Membrane (CAM) Assay
-
Objective: To evaluate the anti-angiogenic effect of a peptide in a living tissue context.[10][20]
-
Protocol:
-
Fertilized chicken eggs are incubated for 3-4 days to allow for the development of the CAM.
-
A small window is cut into the eggshell to expose the CAM.
-
A sterile, non-inflammatory carrier (e.g., a small filter disk or methylcellulose pellet) containing angiogenin, with or without the inhibitory peptide, is placed directly onto the CAM. A carrier with buffer alone serves as a negative control.
-
The window is sealed, and the eggs are incubated for another 2-3 days.
-
The CAM is then examined visually and microscopically for the formation of new blood vessels radiating from the implant.
-
Angiogenesis is scored based on the density and pattern of the new vessels. A significant decrease in vessel formation in the presence of the peptide indicates anti-angiogenic activity.[9][10]
-
B. Endothelial Cell Tube Formation Assay (Matrigel Assay)
-
Objective: To model the ability of endothelial cells to form three-dimensional, capillary-like structures in vitro.[14][21][22]
-
Protocol:
-
A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel™). The plate is incubated at 37°C to allow the matrix to solidify.
-
HUVEC cells are seeded onto the solidified matrix in a basal medium containing angiogenin and varying concentrations of the C-terminal peptide.
-
The plate is incubated at 37°C for 6-18 hours.
-
During incubation, endothelial cells will align and form a network of tube-like structures.
-
The formation of these tubes is observed and quantified using a microscope. Parameters such as the number of branch points, total tube length, or total tube area are measured using imaging software.
-
A reduction in these parameters in the presence of the peptide indicates inhibition of this critical step in angiogenesis.[14][22]
-
Conclusion
Angiogenin C-terminal peptides represent a well-characterized class of inhibitors that target the essential ribonucleolytic and angiogenic functions of the parent protein. Their mechanism of action, rooted in the competitive inhibition of the active site, is supported by both quantitative enzymatic data and functional cell-based and ex vivo assays. The detailed protocols provided herein offer a robust framework for researchers to further investigate these peptides and to screen for novel, more potent inhibitors. As our understanding of the intricate role of angiogenin in cancer and other diseases expands, its C-terminal domain will remain a prime target for the development of next-generation anti-angiogenic therapeutics.
References
- 1. Angiogenin - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. Angiogenin and Fragments [biosyn.com]
- 4. mdpi.com [mdpi.com]
- 5. Angiogenin Protein | ANG Antigen | ProSpec [prospecbio.com]
- 6. RNA biology of angiogenin: Current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The C-terminal region of human angiogenin has a dual role in enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholars.uky.edu [scholars.uky.edu]
- 11. Buy ANGIOGENIN (108-123) | 112173-48-5 [smolecule.com]
- 12. adooq.com [adooq.com]
- 13. Antiangiogenic peptides and proteins: from experimental tools to clinical drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. Angiogenin activates endothelial cell phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Genetic selection for peptide inhibitors of angiogenin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel angiogenin mutants with increased cytotoxicity enhance the depletion of pro-inflammatory macrophages and leukemia cells ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Angiogenesis Assays | Life Science Research | Merck [merckmillipore.com]
- 22. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
Angiogenin Fragment (108-123): A Competitive Inhibitor Targeting Angiogenesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Angiogenin (ANG), a potent mediator of neovascularization, plays a critical role in both physiological and pathological angiogenesis, including tumor growth and metastasis. Its enzymatic ribonucleolytic activity is indispensable for its angiogenic function. This technical guide delves into the characteristics and mechanisms of Angiogenin Fragment (108-123), a C-terminal peptide segment of ANG that acts as a competitive inhibitor. By interfering with the ribonucleolytic activity of the full-length protein, this fragment presents a promising avenue for the development of novel anti-angiogenic therapeutics. This document provides a comprehensive overview of the quantitative data supporting its inhibitory action, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to Angiogenin and its Role in Angiogenesis
Angiogenin is a 14 kDa secreted ribonuclease that belongs to the RNase A superfamily. It is a potent inducer of blood vessel formation, a process known as angiogenesis.[1] The mechanism of action of angiogenin is multifaceted, involving several key steps:
-
Receptor Binding: Angiogenin binds to endothelial cell surface receptors, although a single definitive receptor remains elusive. A putative 170-kDa protein has been identified as a potential receptor.[2]
-
Signal Transduction: Upon binding, ANG activates intracellular signaling cascades, including the ERK1/2 and Akt pathways, which promote cell survival and proliferation.[1]
-
Nuclear Translocation: Angiogenin is internalized by endothelial cells and translocates to the nucleus.[1]
-
Ribonucleolytic Activity: In the nucleus, ANG stimulates ribosomal RNA (rRNA) transcription.[2] It also cleaves transfer RNA (tRNA) in the cytoplasm under stress conditions, leading to the production of tRNA-derived stress-induced fragments (tiRNAs) that can inhibit translation.[3] This ribonucleolytic activity is crucial for its angiogenic effects.
Given its central role in promoting angiogenesis, particularly in the context of cancer, inhibiting the function of angiogenin has emerged as a key strategy in anti-cancer drug development.
Angiogenin Fragment (108-123) as a Competitive Inhibitor
The C-terminal fragment of angiogenin, encompassing amino acid residues 108-123, has been identified as a competitive inhibitor of the full-length protein.[4][5] This peptide fragment effectively curtails the biological activities of angiogenin by directly competing for its active site, thereby inhibiting its essential ribonucleolytic function.[4]
Quantitative Inhibition Data
The inhibitory potential of Angiogenin Fragment (108-123) and other inhibitors has been quantified through various biochemical and cellular assays. The table below summarizes key quantitative data for Angiogenin inhibitors.
| Inhibitor | Type | Ki Value | IC50 Value | Target | Reference |
| Angiogenin Fragment (108-123) | Peptide (Competitive) | 278 µM | - | Ribonucleolytic Site | [4] |
| Placental Ribonuclease Inhibitor (RI) | Protein (Tight-binding) | 0.7 fM | - | Ribonucleolytic Site | [4] |
| Small Molecule N-65828 | Small Molecule | 81 µM | - | Active Site | [4] |
| Peptide Inhibitors (various) | Peptide (Competitive) | 56-641 µM | - | Ribonucleolytic Site | [4] |
Mechanism of Competitive Inhibition
Angiogenin Fragment (108-123) mimics a substrate-binding region of the native protein. By occupying the active site, it prevents the binding and cleavage of natural substrates like tRNA, thereby abrogating the downstream signaling and cellular processes that lead to angiogenesis.
References
- 1. Three decades of research on angiogenin: a review and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chick Embryo Chorioallantoic Membrane In The Study Of Angiogenesis And Metastasis The Cam Assay In The Study Of Angiogenesis And Metastasis [jornadascyt2023.sanfrancisco.utn.edu.ar]
- 3. researchgate.net [researchgate.net]
- 4. Buy ANGIOGENIN (108-123) | 112173-48-5 [smolecule.com]
- 5. adooq.com [adooq.com]
Technical Guide: The Ribonucleolytic Activity and Inhibitory Function of Angiogenin Fragment (108-123)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Angiogenin (ANG) is a 14.1 kDa protein renowned for its potent pro-angiogenic capabilities, playing a critical role in the formation of new blood vessels under both physiological and pathological conditions, including tumor growth.[1][2] A member of the ribonuclease (RNase) A superfamily, ANG's biological functions are intrinsically linked to its weak, yet essential, ribonucleolytic activity.[3][4] This guide focuses on a specific C-terminal peptide fragment of Angiogenin, spanning residues 108-123. Contrary to possessing enzymatic function, this fragment acts as a competitive inhibitor of the full-length ANG protein.[5][6] It effectively suppresses ANG's enzymatic and, consequently, its biological activities by interfering with substrate binding and the necessary conformational changes for catalysis.[5][7] This inhibitory profile makes the Angiogenin (108-123) fragment a significant tool for studying the mechanisms of angiogenesis and a potential lead for developing anti-angiogenic therapeutics.
The Role of the C-Terminal Region in Angiogenin Function
The C-terminal region of human Angiogenin plays a dual role in its enzymatic activity.[7] While the primary catalytic site is composed of key residues like His-13, Lys-40, and His-114, the C-terminal tail is crucial for modulating substrate access and binding.[2][3] Specifically, residue Gln-117 obstructs the pyrimidine-binding site, which is a primary reason for ANG's significantly lower ribonucleolytic activity compared to other RNases.[8][9] For catalysis to occur, the C-terminal region must undergo a conformational change to expose the active site.[7][8]
The fragment (108-123) represents a critical part of this C-terminal tail. Residues within this fragment, particularly Arg-121, Arg-122, and Pro-123, are thought to form a peripheral subsite for binding polymeric RNA substrates like tRNA.[5][7] However, the full fragment acts to inhibit the parent molecule. Synthetic peptides from this C-terminal region have been shown to effectively inhibit both the enzymatic and biological activities of Angiogenin, whereas peptides from the N-terminal region have no such effect.[6]
Mechanism of Action: Competitive Inhibition
The Angiogenin fragment (108-123) does not exhibit intrinsic ribonucleolytic activity.[10] Instead, it functions as a competitive inhibitor of the full-length Angiogenin protein.[5] The mechanism involves the peptide fragment binding to the Angiogenin molecule and disrupting its normal enzymatic function.[5] It competes with natural RNA substrates for access to either the active site or essential peripheral binding regions, thereby preventing the degradation of substrates like tRNA.[5][6] This inhibitory action directly suppresses the biological cascades that depend on ANG's RNase activity, most notably neovascularization.[5][6]
Quantitative Analysis of Inhibitory Activity
Kinetic studies have quantified the inhibitory effect of the Angiogenin (108-123) fragment on the ribonucleolytic activity of the full-length protein. The data underscores a concentration-dependent, competitive inhibition mechanism.
| Parameter | Value | Substrate | Conditions | Reference |
| Inhibitor | Angiogenin (108-123) | tRNA | N/A | [5] |
| Inhibition Type | Competitive | tRNA | N/A | [5] |
| Apparent Ki | 278 µM | tRNA | pH 7.0, 37°C | [5] |
| Inhibition (%) | 39% | tRNA | Standard assay, 10 min incubation | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the core experimental protocols used to characterize the inhibitory function of the Angiogenin (108-123) fragment.
Ribonucleolytic Activity Inhibition Assay
This in vitro assay measures the ability of the ANG (108-123) fragment to inhibit the RNA-cleaving activity of full-length Angiogenin.
-
Principle: The rate of RNA degradation by Angiogenin is measured in the presence and absence of the inhibitory fragment. Inhibition is quantified by the reduction in RNA cleavage.
-
Materials:
-
Recombinant Human Angiogenin
-
Synthetic Angiogenin (108-123) peptide
-
RNA Substrate: Yeast tRNA or Ribosomal RNA (rRNA)
-
Assay Buffer: 0.1 M Imidazole-HCl, 0.1 M NaCl, pH 6.0-7.0
-
Reaction Stop Solution: e.g., 2% perchloric acid, 0.25% uranyl acetate for precipitation assays.
-
Quantification Method: Spectrophotometer (for acid-soluble fragments) or Agarose Gel Electrophoresis equipment.
-
-
Procedure:
-
Prepare a series of reaction tubes containing a fixed concentration of Angiogenin and varying concentrations of the Angiogenin (108-123) fragment in the assay buffer. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixtures at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the tRNA substrate to each tube.
-
Incubate the reactions at 37°C for a defined time course (e.g., 10, 20, 30 minutes).
-
Terminate the reaction by adding the stop solution.
-
Analysis (Method A - Gel Electrophoresis): Run the reaction products on a 1.5% agarose gel. Stain with ethidium bromide and visualize under UV light. Inhibition is observed as a decrease in the degradation of the high-molecular-weight RNA bands compared to the control.
-
Analysis (Method B - Acid Precipitation): Centrifuge the tubes to pellet the undigested RNA. Measure the absorbance of the supernatant (containing small, acid-soluble RNA fragments) at 260 nm. Inhibition is calculated as the percentage decrease in A260 reading compared to the control.
-
References
- 1. Angiogenin - Wikipedia [en.wikipedia.org]
- 2. Angiogenin and Fragments [biosyn.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Motoneurons Secrete Angiogenin to Induce RNA Cleavage in Astroglia | Journal of Neuroscience [jneurosci.org]
- 5. Buy ANGIOGENIN (108-123) | 112173-48-5 [smolecule.com]
- 6. C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Role of glutamine-117 in the ribonucleolytic activity of human angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ovid.com [ovid.com]
Structural Analysis of Angiogenin Fragment (108-123): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth structural and functional analysis of the Angiogenin (ANG) fragment corresponding to residues 108-123. This C-terminal peptide of human Angiogenin acts as a competitive inhibitor of the full-length protein, playing a crucial role in the modulation of angiogenesis and other cellular processes. This document summarizes the available quantitative data, outlines detailed experimental protocols for its structural characterization, and visualizes its mechanism of action and analytical workflows. While a high-resolution, three-dimensional structure of the isolated fragment is not publicly available, this guide leverages structural information from the full-length protein and functional data to provide a comprehensive overview for research and drug development applications.
Introduction
Angiogenin (ANG) is a 14 kDa protein and a member of the ribonuclease A superfamily, known for its potent angiogenic activity.[1] It is involved in the formation of new blood vessels, a critical process in both physiological and pathological conditions, including tumor growth and metastasis.[2] The C-terminal fragment of Angiogenin, comprising residues 108-123, has been identified as a functional inhibitor of the full-length protein.[3] This peptide, with the sequence ENGLPVHLDQSIFRRP, competitively inhibits the ribonucleolytic activity of Angiogenin, thereby modulating its angiogenic effects.[3] Understanding the structural features of this fragment is paramount for the development of novel anti-angiogenic therapies.
Quantitative Data
The primary sequence and inhibitory activity of the Angiogenin (108-123) fragment are summarized below.
Table 1: Primary Sequence and Physicochemical Properties
| Property | Value |
| Amino Acid Sequence | ENGLPVHLDQSIFRRP |
| Molecular Formula | C83H132N26O24 |
| Residue Count | 16 |
Table 2: Inhibitory Activity
| Parameter | Value | Substrate | Reference |
| Apparent Inhibition Constant (Ki) | 278 μM | transfer Ribonucleic Acid (tRNA) | [3] |
Mechanism of Action and Signaling Pathway
The Angiogenin (108-123) fragment functions as a competitive inhibitor of the full-length Angiogenin protein.[3] The critical residues for this inhibitory activity are located at its C-terminus, specifically Arginine 121 (Arg121), Arginine 122 (Arg122), and Proline 123 (Pro123).[3] These residues are thought to mimic the binding site for polymeric ribonucleic acid substrates, allowing the fragment to compete with natural substrates for binding to the active site of Angiogenin.[3]
Full-length Angiogenin exerts its biological effects, in part, by translocating to the nucleus, where it stimulates ribosomal RNA (rRNA) transcription, a key step in ribosome biogenesis and subsequent protein synthesis and cell growth.[3] The (108-123) peptide fragment interferes with these nuclear processes, thereby reducing the angiogenic potential of endothelial cells.[3]
Figure 1: Inhibitory pathway of the Angiogenin (108-123) fragment on Angiogenin's biological activity.
Experimental Protocols for Structural Analysis
While a definitive high-resolution structure of the isolated Angiogenin (108-123) fragment is not available, the following are detailed methodologies that can be employed for its structural characterization.
Peptide Synthesis and Purification
The Angiogenin (108-123) peptide can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Following cleavage from the resin and deprotection, the crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the peptide can be confirmed by analytical RP-HPLC and mass spectrometry.
Circular Dichroism (CD) Spectroscopy
Objective: To determine the secondary structure content (e.g., α-helix, β-sheet, random coil) of the peptide in different solvent conditions.
Methodology:
-
Prepare a stock solution of the purified Angiogenin (108-123) peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4).
-
Determine the precise peptide concentration using UV absorbance at 280 nm or a colorimetric assay.
-
Acquire CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25°C) using a spectropolarimeter.
-
Record spectra in aqueous buffer and in the presence of membrane-mimicking environments (e.g., trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS) micelles) to assess conformational changes upon interaction with hydrophobic environments.
-
Deconvolute the resulting spectra using appropriate algorithms (e.g., CONTINLL, SELCON3) to estimate the percentage of different secondary structural elements.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the three-dimensional structure of the peptide in solution.
Methodology:
-
For complete resonance assignment, prepare a sample of the peptide with uniform 13C and 15N isotopic labeling. This is typically achieved through expression in E. coli grown in labeled minimal media, though for a peptide of this size, chemical synthesis with labeled amino acids is also feasible.
-
Dissolve the labeled peptide in a suitable NMR buffer (e.g., 90% H2O/10% D2O, phosphate buffer, pH 6.5).
-
Acquire a series of multidimensional NMR experiments at a high-field spectrometer (e.g., 600 MHz or higher), including:
-
2D 1H-15N HSQC for backbone amide assignments.
-
3D HNCACB and CBCA(CO)NH for sequential backbone assignments.
-
3D HCCH-TOCSY for side-chain assignments.
-
3D 15N-edited NOESY-HSQC and 13C-edited NOESY-HSQC to obtain distance restraints from Nuclear Overhauser Effects (NOEs).
-
-
Process the NMR data using appropriate software (e.g., NMRPipe).
-
Analyze the spectra to assign chemical shifts and identify NOEs.
-
Use the experimental restraints (NOE-derived distances, dihedral angles from coupling constants) to calculate a family of 3D structures using software such as CYANA or Xplor-NIH.
-
Validate the quality of the resulting structures using programs like PROCHECK-NMR.
Figure 2: A generalized experimental workflow for the structural analysis of the Angiogenin (108-123) peptide.
Molecular Dynamics (MD) Simulations
Objective: To investigate the conformational dynamics and stability of the peptide in a simulated physiological environment.
Methodology:
-
If an experimentally determined structure is unavailable, generate a starting conformation of the Angiogenin (108-123) peptide using homology modeling (based on the C-terminal region of the full-length Angiogenin structure, e.g., PDB ID: 1B1I) or ab initio modeling.
-
Place the peptide structure in a simulation box with explicit solvent (e.g., TIP3P water model) and counter-ions to neutralize the system.
-
Select a suitable force field (e.g., AMBER, CHARMM, GROMOS).
-
Perform an energy minimization of the system to remove steric clashes.
-
Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure.
-
Run a production MD simulation for a sufficient duration (e.g., hundreds of nanoseconds) to sample the conformational space of the peptide.
-
Analyze the resulting trajectory for parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), secondary structure evolution, and hydrogen bonding patterns.
Conclusion
The Angiogenin (108-123) fragment is a significant inhibitory peptide with therapeutic potential. While its isolated high-resolution structure remains to be determined, this guide provides a comprehensive overview of its known characteristics and a roadmap for its detailed structural elucidation. The provided experimental protocols for CD, NMR, and MD simulations offer a robust framework for researchers to investigate the structure-function relationship of this and other peptide-based modulators of Angiogenin activity. Future structural studies will be invaluable for the rational design of more potent and specific inhibitors of Angiogenin for applications in oncology and other angiogenesis-dependent diseases.
References
The Discovery and Initial Characterization of Angiogenin Fragment (108-123): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiogenin (ANG), a 14.1 kDa protein, is a potent stimulator of neovascularization and is implicated in tumor growth and metastasis. Its biological activity is multifaceted, involving ribonucleolytic action and the induction of various cellular responses in endothelial cells, including proliferation, migration, and tube formation. The C-terminal fragment of angiogenin, encompassing amino acid residues 108-123, has been identified as a key inhibitor of the full-length protein's enzymatic and biological functions. This technical guide provides a comprehensive overview of the discovery and initial characterization of Angiogenin Fragment (108-123), presenting quantitative data on its inhibitory effects, detailed methodologies for key experimental assays, and a depiction of the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers in the fields of angiogenesis, cancer biology, and therapeutic peptide development.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor development. Angiogenin, first isolated from the conditioned medium of a human colon adenocarcinoma cell line, is a potent angiogenic factor.[1] It is a member of the ribonuclease A superfamily and possesses ribonucleolytic activity, which is crucial for its biological functions.[1] The quest to modulate the angiogenic activity of ANG for therapeutic purposes has led to the investigation of its structure-function relationships and the identification of inhibitory domains. Synthetic peptides corresponding to the C-terminal region of ANG have been shown to inhibit its enzymatic and biological activities, with the fragment spanning residues 108-123 emerging as a significant inhibitor.[2][3] This fragment represents a promising lead for the development of anti-angiogenic therapies.
Quantitative Data on Inhibitory Activity
The inhibitory potential of Angiogenin Fragment (108-123) has been quantified in various assays. The following tables summarize the key quantitative data from initial characterization studies.
| Parameter | Value | Assay | Substrate | Reference |
| Apparent Inhibition Constant (Ki) | 278 µM | Ribonucleolytic Activity Assay | tRNA | [4] |
| Inhibition of tRNA degradation | 39% | Ribonucleolytic Activity Assay | tRNA | [4] |
| Assay | Endpoint Measured | Result | Reference |
| Chick Chorioallantoic Membrane (CAM) Assay | Neovascularization | Significantly decreased | [2][3] |
| Endothelial Cell Proliferation | Cell number/DNA synthesis | Inhibition (qualitative) | [4] |
| Endothelial Cell Tube Formation | Tube length/branch points | Disruption of tube formation | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of initial findings. The following are protocols for the key experiments used in the characterization of Angiogenin Fragment (108-123).
Ribonucleolytic Activity Assay
This assay measures the ability of Angiogenin Fragment (108-123) to inhibit the RNA-cleaving activity of full-length Angiogenin.
Materials:
-
Human Angiogenin
-
Angiogenin Fragment (108-123)
-
Transfer RNA (tRNA)
-
Assay Buffer (e.g., 30 mM HEPES, pH 7.5, 30 mM NaCl)
-
Nuclease-free water
-
Gel electrophoresis apparatus
-
Ethidium bromide or other RNA stain
Procedure:
-
Prepare a stock solution of Angiogenin Fragment (108-123) in nuclease-free water.
-
In a series of microcentrifuge tubes, prepare reaction mixtures containing a fixed concentration of Angiogenin and tRNA in the assay buffer.
-
Add increasing concentrations of Angiogenin Fragment (108-123) to the respective tubes. Include a control with no fragment.
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a gel loading buffer containing a denaturing agent.
-
Analyze the RNA degradation products by electrophoresis on a denaturing polyacrylamide gel.
-
Stain the gel with ethidium bromide and visualize the RNA bands under UV light.
-
Quantify the amount of intact tRNA remaining in each lane using densitometry.
-
Calculate the percentage of inhibition for each concentration of the fragment and determine the apparent inhibition constant (Ki).
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model to assess angiogenesis and its inhibition.
Materials:
-
Fertilized chicken eggs
-
Angiogenin
-
Angiogenin Fragment (108-123)
-
Sterile PBS
-
Thermostable, non-inflammatory carrier (e.g., methylcellulose discs)
-
Egg incubator
-
Stereomicroscope
-
Surgical tools (forceps, scissors)
Procedure:
-
Incubate fertilized chicken eggs at 37-38°C in a humidified incubator for 3-4 days.
-
On day 3 or 4, create a small window in the eggshell to expose the CAM.
-
Prepare the test samples by impregnating sterile methylcellulose discs with Angiogenin alone (positive control), Angiogenin mixed with Angiogenin Fragment (108-123), or PBS (negative control).
-
Carefully place the discs on the CAM.
-
Seal the window with sterile tape and return the eggs to the incubator for an additional 2-3 days.
-
On the day of observation, open the window and examine the CAM under a stereomicroscope.
-
Quantify the angiogenic response by counting the number of blood vessels converging towards the disc or by measuring the area of neovascularization.
-
Compare the angiogenic response in the presence and absence of the inhibitory fragment.
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures and the inhibitory effect of Angiogenin Fragment (108-123) on this process.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel)
-
Angiogenin
-
Angiogenin Fragment (108-123)
-
96-well plates
-
Inverted microscope with a camera
Procedure:
-
Thaw the basement membrane extract on ice and coat the wells of a 96-well plate.
-
Allow the matrix to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in a serum-free or low-serum medium.
-
Treat the HUVEC suspension with Angiogenin alone, Angiogenin in combination with various concentrations of Angiogenin Fragment (108-123), or medium alone (control).
-
Seed the treated HUVECs onto the solidified basement membrane matrix.
-
Incubate at 37°C for 4-18 hours.
-
Visualize the formation of tube-like structures using an inverted microscope.
-
Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and total mesh area using image analysis software.
Signaling Pathways
Full-length Angiogenin exerts its effects on endothelial cells by activating intracellular signaling cascades, primarily the Extracellular signal-regulated kinase (ERK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways. Angiogenin Fragment (108-123), by inhibiting the binding of Angiogenin to its cell surface receptor, is hypothesized to block the initiation of these downstream signaling events.
Angiogenin-Induced Signaling
References
- 1. Human angiogenin is a potent cytotoxin in the absence of ribonuclease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Quantitative assays for the chick chorioallantoic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiogenin activates Erk1/2 in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Angiogenin Fragment (108-123)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenin (ANG) is a potent angiogenic factor involved in the formation of new blood vessels, a critical process in both physiological development and pathological conditions such as tumor growth. The C-terminal fragment of angiogenin, comprising amino acids 108-123 with the sequence Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-Pro (ENGLPVHLDQSIFRRP), has been identified as a significant inhibitor of the enzymatic and biological activities of the full-length angiogenin protein.[1][2] This peptide fragment competitively inhibits the ribonucleolytic activity of angiogenin, thereby disrupting downstream signaling pathways that lead to cell proliferation, migration, and tube formation, all essential steps in angiogenesis.[1][2]
These application notes provide detailed protocols for the chemical synthesis of Angiogenin Fragment (108-123) using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) and its subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
Table 1: Physicochemical Properties of Angiogenin Fragment (108-123)
| Property | Value |
| Amino Acid Sequence | Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-Pro |
| One-Letter Code | ENGLPVHLDQSIFRRP |
| Molecular Formula | C₈₃H₁₃₂N₂₆O₂₄ |
| Molecular Weight | 1878.1 g/mol |
| CAS Number | 112173-48-5 |
Table 2: Expected Yield and Purity
| Stage | Typical Yield (%) | Typical Purity (%) |
| Crude Peptide | 60 - 80 | 50 - 70 |
| Purified Peptide | 20 - 40 | > 95 |
Note: Yields and purity are dependent on the efficiency of synthesis and purification and may vary.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Angiogenin Fragment (108-123)
This protocol outlines the manual synthesis of Angiogenin Fragment (108-123) on a 0.1 mmol scale using a standard Fmoc/tBu strategy.
Materials:
-
Resin: Rink Amide resin (0.5-0.8 mmol/g loading capacity)
-
Fmoc-Amino Acids: Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Phe-OH, Fmoc-Ile-OH, Fmoc-Ser(tBu)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Leu-OH, Fmoc-His(Trt)-OH, Fmoc-Val-OH, Fmoc-Gly-OH, Fmoc-Asn(Trt)-OH, Fmoc-Glu(OtBu)-OH
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Washing Solvents: DMF, DCM
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF solution and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU in DMF.
-
Add 8 equivalents of DIPEA to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), extend the coupling time. If it remains positive, perform a second coupling.
-
Once the coupling is complete (negative Kaiser test, yellow beads), drain the solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence, starting from the C-terminal Proline and ending with the N-terminal Glutamic acid.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Resin Washing and Drying: Wash the peptide-resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum for at least 4 hours.
Protocol 2: Cleavage and Deprotection of Angiogenin Fragment (108-123)
This protocol describes the cleavage of the peptide from the resin and the removal of side-chain protecting groups.
Materials:
-
Cleavage Cocktail (Reagent R): 90% Trifluoroacetic acid (TFA), 5% Thioanisole, 3% 1,2-Ethanedithiol (EDT), 2% Anisole.[3][4]
-
Note: This cocktail is effective for peptides containing arginine residues with sulfonyl protecting groups.[3]
-
-
Cold Diethyl Ether
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (10 mL per gram of resin).[4]
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide pellet under vacuum.
Protocol 3: Purification of Angiogenin Fragment (108-123) by RP-HPLC
This protocol details the purification of the crude peptide using a preparative reverse-phase HPLC system.
Materials:
-
HPLC System: Preparative HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 10 µm particle size, 250 x 22 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile can be added.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Injection and Elution:
-
Inject the dissolved crude peptide onto the column.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 60 minutes at a flow rate of 10-15 mL/min.
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the fractions with a purity of >95% and lyophilize to obtain the purified peptide as a white powder.
Protocol 4: Characterization of Purified Angiogenin Fragment (108-123)
Mass Spectrometry:
-
Confirm the molecular weight of the purified peptide using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS). The expected monoisotopic mass should correspond to the calculated mass of the peptide.
Analytical HPLC:
-
Assess the final purity of the peptide using an analytical C18 RP-HPLC column with a suitable gradient (e.g., 5-95% acetonitrile in 30 minutes). Purity should be >95%.
Visualizations
Caption: Experimental workflow for the synthesis and purification of Angiogenin Fragment (108-123).
Caption: Inhibitory mechanism of Angiogenin Fragment (108-123) on the Angiogenin signaling pathway.
References
Application Notes and Protocols: Utilizing Angiogenin Fragment (108-123) in the Chick Chorioallantoic Membrane (CAM) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological development and various pathological conditions, including tumor growth and metastasis. Angiogenin (ANG) is a potent, 14.1 kDa polypeptide that induces neovascularization. The chick chorioallantoic membrane (CAM) assay is a well-established in vivo model for studying angiogenesis due to its highly vascularized nature, accessibility, and cost-effectiveness. This document provides detailed protocols for utilizing the Angiogenin fragment (108-123), a known inhibitor of Angiogenin's biological activity, in the CAM assay to assess its anti-angiogenic potential.
Principle of the Assay
The CAM assay involves the application of a substance of interest onto the chorioallantoic membrane of a developing chick embryo. The rich vascular network of the CAM responds to pro- or anti-angiogenic stimuli, which can be quantified by observing changes in blood vessel growth, density, and branching. Angiogenin fragment (108-123) is a synthetic peptide corresponding to the C-terminal region of human Angiogenin. It has been shown to inhibit the enzymatic and biological activities of Angiogenin, including its ability to induce new blood vessel formation. By applying this fragment to the CAM, researchers can quantify its inhibitory effect on angiogenesis.
Data Presentation
The following table summarizes the expected qualitative and potential quantitative outcomes of applying Angiogenin Fragment (108-123) in a CAM assay, based on published literature.
| Treatment Group | Compound | Expected Outcome on CAM Vasculature | Method of Quantification | Reference |
| Negative Control | Phosphate-Buffered Saline (PBS) or vehicle | Normal, well-developed vascular network. | Baseline for comparison. | General CAM Assay Protocols |
| Positive Control | Angiogenin (full-length) | Increased vessel density, length, and branching in a characteristic "spoke-wheel" pattern. | Vessel density, branch point counting, total vessel length. | General Angiogenesis Literature |
| Experimental Group | Angiogenin Fragment (108-123) | Significant decrease in neovascularization; reduced vessel density and branching compared to the positive control. | Vessel density, branch point counting, total vessel length, percentage inhibition. | Rybak et al., 1989[1][2] |
Note: The seminal 1989 study by Rybak et al. reported a "significant decrease" in neovascularization with Angiogenin Fragment (108-123). For precise quantitative data such as percentage of inhibition, researchers should consult the full-text article.
Experimental Protocols
This section provides a detailed methodology for performing the in ovo CAM assay to test the anti-angiogenic effects of Angiogenin Fragment (108-123).
Materials and Reagents
-
Fertilized chicken eggs (e.g., White Leghorn)
-
70% Ethanol
-
Sterile Phosphate-Buffered Saline (PBS)
-
Angiogenin Fragment (108-123) (lyophilized)
-
Full-length Angiogenin (for positive control)
-
Sterile, inert carrier (e.g., gelatin sponges, filter paper discs)
-
Egg incubator with humidity control
-
Egg candler
-
Rotary tool with a fine cutting disc or sterile scissors
-
Sterile forceps
-
Parafilm or sterile adhesive tape
-
Stereomicroscope with a camera for imaging
-
Image analysis software (e.g., ImageJ)
Protocol
1. Egg Incubation and Preparation (Day 0 - Day 3)
-
Obtain fertilized chicken eggs and place them in an egg incubator at 37.5°C with 60-70% humidity.
-
Incubate the eggs for 3 days.
2. Windowing the Eggs (Day 3)
-
Wipe the eggs with 70% ethanol to sterilize the shell surface.
-
Using an egg candler in a dark room, identify the location of the air sac (usually at the blunt end of the egg) and the developing embryo with its vascular system.
-
Mark a small window on the side of the egg, away from the embryo.
-
Carefully create a small opening in the eggshell over the air sac.
-
Gently apply negative pressure to the hole over the air sac to detach the CAM from the shell membrane.
-
Using a rotary tool or sterile scissors, carefully cut a 1-2 cm² window in the eggshell at the marked location.
-
Seal the window with sterile parafilm or adhesive tape and return the eggs to the incubator.
3. Application of Test Substances (Day 8-10)
-
Prepare sterile solutions of Angiogenin Fragment (108-123) and full-length Angiogenin in PBS at the desired concentrations. A vehicle control (PBS only) should also be prepared.
-
Saturate the sterile carriers (e.g., gelatin sponges) with the prepared solutions.
-
Carefully remove the seal from the egg window.
-
Gently place the saturated carrier onto the CAM, avoiding major blood vessels.
-
Reseal the window and return the eggs to the incubator for 48-72 hours.
4. Observation and Quantification (Day 12-14)
-
After the incubation period, carefully open the egg window.
-
Observe the area around the carrier under a stereomicroscope.
-
Capture high-resolution images of the CAM vasculature for each treatment group.
-
Quantify the angiogenic response using image analysis software. Common parameters to measure include:
-
Vessel Density: The total number of blood vessels within a defined area around the carrier.
-
Branch Points: The number of points where a blood vessel divides into two or more smaller vessels.
-
Total Vessel Length: The cumulative length of all blood vessels in the defined area.
-
-
Calculate the percentage of inhibition for the Angiogenin Fragment (108-123) group relative to the positive control (full-length Angiogenin).
5. Data Analysis
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between the control and experimental groups.
-
Present the quantitative data in tables and graphs for clear comparison.
Visualization of Pathways and Workflows
Angiogenin Signaling Pathway
Caption: Angiogenin signaling pathway and the inhibitory action of Fragment (108-123).
Experimental Workflow for CAM Assay
Caption: Experimental workflow for the chick chorioallantoic membrane (CAM) assay.
References
Application Note: Endothelial Cell Migration Assay Using Angiogenin Fragment (108-123)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing, and in pathological conditions, notably tumor growth and metastasis. A key regulator of angiogenesis is Angiogenin (ANG), a 14 kDa protein that promotes the migration and proliferation of endothelial cells. The C-terminal fragment of Angiogenin, specifically the peptide Angiogenin Fragment (108-123), has been identified as an inhibitor of Angiogenin's pro-angiogenic activities.[1][2] This application note provides detailed protocols for utilizing Angiogenin Fragment (108-123) in endothelial cell migration assays, offering a valuable tool for studying the mechanisms of angiogenesis inhibition.
This document outlines two standard methods for assessing endothelial cell migration: the Transwell (or Boyden chamber) assay and the Wound Healing (or scratch) assay. Furthermore, it details the known signaling pathways of Angiogenin and the inhibitory mechanism of its C-terminal fragment.
Data Presentation
The inhibitory effect of Angiogenin Fragment (108-123) is concentration-dependent. While specific IC50 values for migration inhibition are not extensively published, the apparent inhibition constant (Ki) for the inhibition of Angiogenin's ribonucleolytic activity by a similar C-terminal fragment provides a strong basis for determining effective concentrations in cell-based assays.
| Parameter | Value | Reference |
| Inhibitor | Angiogenin Fragment (108-123) | |
| Target | Angiogenin | |
| Apparent Inhibition Constant (Ki) for tRNA degradation | 278 µM | [3] |
| Recommended Concentration Range for Migration Assays | 100 - 500 µM | Based on Ki |
| Positive Control (Stimulator) | Recombinant Human Angiogenin | |
| Recommended Concentration of Angiogenin | 1 - 10 ng/mL |
Experimental Protocols
Transwell Migration (Boyden Chamber) Assay
This assay assesses the chemotactic response of endothelial cells to a chemoattractant, in this case, Angiogenin, and the ability of Angiogenin Fragment (108-123) to inhibit this migration.[3][4][5]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Endothelial Cell Basal Medium (serum-free)
-
Recombinant Human Angiogenin
-
Angiogenin Fragment (108-123)
-
24-well Transwell plates (8 µm pore size)
-
Fetal Bovine Serum (FBS)
-
PBS, Trypsin-EDTA
-
Calcein AM or Crystal Violet stain
Protocol:
-
Cell Preparation:
-
Culture HUVECs in Endothelial Cell Growth Medium until they reach 80-90% confluency.
-
Starve the cells in Endothelial Cell Basal Medium for 4-6 hours prior to the assay.
-
Harvest the cells using Trypsin-EDTA, neutralize with growth medium, and centrifuge.
-
Resuspend the cell pellet in serum-free Endothelial Cell Basal Medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add 600 µL of Endothelial Cell Basal Medium containing the desired concentration of Recombinant Human Angiogenin (e.g., 10 ng/mL) as the chemoattractant. For the negative control, add basal medium only.
-
In the upper chamber (the insert), add 100 µL of the HUVEC suspension.
-
To test the inhibitory effect, add various concentrations of Angiogenin Fragment (108-123) (e.g., 100 µM, 250 µM, 500 µM) to both the upper and lower chambers along with the cells and Angiogenin.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
-
Quantification:
-
After incubation, carefully remove the inserts.
-
With a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20 minutes or with a fluorescent dye like Calcein AM.
-
Wash the inserts with PBS and allow them to air dry.
-
Image the membrane using a microscope and count the migrated cells in several random fields.
-
Alternatively, for Crystal Violet staining, the dye can be eluted with 10% acetic acid, and the absorbance can be measured at 590 nm.
-
Wound Healing (Scratch) Assay
This method measures the collective migration of a sheet of cells to close a mechanically created "wound".[6]
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Endothelial Cell Basal Medium (serum-free)
-
Recombinant Human Angiogenin
-
Angiogenin Fragment (108-123)
-
24-well plates
-
p200 pipette tip or a cell scraper
-
Microscope with a camera
Protocol:
-
Cell Seeding:
-
Seed HUVECs in a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Wound Creation:
-
Once the cells are confluent, gently create a scratch or "wound" in the monolayer using a sterile p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Replace the PBS with 200 µL of Endothelial Cell Basal Medium.
-
Add Recombinant Human Angiogenin (e.g., 10 ng/mL) to stimulate migration. For the negative control, add basal medium only.
-
To test the inhibitor, add different concentrations of Angiogenin Fragment (108-123) along with Angiogenin.
-
-
Imaging and Analysis:
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 4-6 hours) for up to 24 hours.
-
Measure the width of the wound at multiple points for each condition at each time point.
-
Calculate the percentage of wound closure using the formula: % Wound Closure = [(Initial Wound Area - Wound Area at Time T) / Initial Wound Area] x 100
-
Signaling Pathways and Mechanism of Inhibition
Angiogenin stimulates endothelial cell migration through a multi-step signaling cascade. It binds to a putative 170-kDa cell surface receptor, which leads to the activation of downstream signaling pathways, including the ERK1/2 and Akt pathways. This signaling promotes cell motility and invasion. Subsequently, Angiogenin is internalized and translocates to the nucleus, where it enhances the transcription of ribosomal RNA (rRNA), a crucial step for cell proliferation and protein synthesis required for migration.
Angiogenin Fragment (108-123), being a C-terminal peptide, is believed to interfere with the binding of Angiogenin to its cell surface receptor or to disrupt the downstream signaling events, thereby inhibiting endothelial cell migration.
Caption: Angiogenin signaling pathway and inhibition by its fragment.
Caption: Workflow for endothelial cell migration assays.
Conclusion
The protocols and data presented in this application note provide a robust framework for investigating the inhibitory effects of Angiogenin Fragment (108-123) on endothelial cell migration. These assays are valuable tools for screening anti-angiogenic compounds and for elucidating the molecular mechanisms that govern angiogenesis. The provided diagrams offer a clear visualization of the experimental workflows and the underlying signaling pathways, aiding in the design and interpretation of experiments in the field of angiogenesis research and drug development.
References
- 1. scholars.uky.edu [scholars.uky.edu]
- 2. C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 4. Transwell Migration Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 5. promocell.com [promocell.com]
- 6. Wound healing assay | Abcam [abcam.com]
Application Notes and Protocols for HUVEC Tube Formation Assay Using Angiogenin Fragment (108-123)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and development, and in pathological conditions, most notably in tumor growth and metastasis. One of the potent pro-angiogenic factors is Angiogenin (ANG), a 14 kDa ribonuclease that promotes the proliferation, migration, and differentiation of endothelial cells. The process is initiated by ANG binding to receptors on the endothelial cell surface, which triggers a cascade of intracellular signaling events, leading to the formation of new tubular structures.
The Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay is a robust and widely used in vitro model to study angiogenesis. This assay allows for the quantitative assessment of the pro- or anti-angiogenic potential of various compounds. HUVECs, when cultured on a basement membrane extract, mimic the in vivo process of angiogenesis by forming capillary-like structures.
This application note details the use of a specific C-terminal fragment of Angiogenin, ANG (108-123), in the HUVEC tube formation assay. Evidence suggests that this fragment acts as a competitive inhibitor of full-length Angiogenin, thereby impeding its angiogenic effects. This makes ANG (108-123) a molecule of interest for researchers studying the mechanisms of angiogenesis and for those in the field of anti-cancer drug development.
Principle of the Assay
The HUVEC tube formation assay is based on the ability of endothelial cells to form three-dimensional, capillary-like networks when cultured on a gel of basement membrane extract (such as Matrigel®). In this experimental setup, full-length Angiogenin serves as the pro-angiogenic stimulus. The Angiogenin Fragment (108-123) is introduced to the assay to assess its ability to inhibit the tube formation induced by the full-length protein. The extent of tube formation is quantified by measuring various parameters, including total tube length, the number of branch points, and the number of loops formed. A dose-dependent inhibition of these parameters by ANG (108-123) indicates its anti-angiogenic activity.
Data Presentation
The following tables summarize hypothetical quantitative data from a HUVEC tube formation assay investigating the inhibitory effects of Angiogenin Fragment (108-123) on Angiogenin-induced tube formation. This data is for illustrative purposes to demonstrate the expected experimental outcomes.
Table 1: Effect of Angiogenin Fragment (108-123) on HUVEC Tube Formation Parameters
| Treatment Group | Concentration (µM) | Mean Total Tube Length (µm) ± SD | Mean Number of Branch Points ± SD | Mean Number of Loops ± SD |
| Vehicle Control | - | 150.5 ± 25.2 | 5.3 ± 2.1 | 2.1 ± 1.5 |
| Angiogenin (10 ng/mL) | - | 850.2 ± 75.8 | 45.6 ± 8.3 | 22.4 ± 5.7 |
| ANG (108-123) | 10 | 785.1 ± 69.3 | 40.1 ± 7.5 | 19.8 ± 4.9 |
| ANG (108-123) | 50 | 560.7 ± 55.1 | 28.9 ± 6.2 | 14.3 ± 3.8 |
| ANG (108-123) | 100 | 325.4 ± 40.6 | 15.2 ± 4.1 | 7.5 ± 2.4 |
| ANG (108-123) | 250 | 180.9 ± 30.3 | 8.1 ± 2.9 | 3.9 ± 1.8 |
| ANG (108-123) | 500 | 155.3 ± 28.9 | 6.2 ± 2.5 | 2.5 ± 1.6 |
Table 2: Calculated Inhibitory Concentrations of Angiogenin Fragment (108-123)
| Parameter | Value (µM) |
| IC₅₀ (Half-maximal Inhibitory Concentration) | ~ 75 µM |
| MIC (Minimal Inhibitory Concentration, ≥30% inhibition) | ~ 50 µM |
Experimental Protocols
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM™-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Growth factor-reduced Basement Membrane Extract (BME), e.g., Matrigel®
-
Recombinant Human Angiogenin
-
Angiogenin Fragment (108-123)
-
Calcein AM (for fluorescence imaging)
-
96-well tissue culture plates
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)
HUVEC Culture
-
Culture HUVECs in T-75 flasks coated with 0.1% gelatin using Endothelial Cell Growth Medium.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells when they reach 80-90% confluency. Use cells between passages 3 and 6 for the assay.
HUVEC Tube Formation Assay Protocol
-
Plate Coating:
-
Thaw the growth factor-reduced BME on ice overnight at 4°C.
-
Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.
-
On ice, add 50 µL of the thawed BME to each well of the pre-chilled 96-well plate. Ensure the entire surface of the well is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to polymerize.
-
-
Cell Preparation and Seeding:
-
Harvest HUVECs using Trypsin-EDTA and neutralize with medium containing FBS.
-
Centrifuge the cells and resuspend the pellet in a serum-starvation medium (e.g., basal medium with 0.5% FBS).
-
Count the cells and adjust the concentration to 2 x 10⁵ cells/mL.
-
Prepare the treatment conditions:
-
Vehicle Control (serum-starvation medium)
-
Positive Control (serum-starvation medium + 10 ng/mL Angiogenin)
-
Test Groups (serum-starvation medium + 10 ng/mL Angiogenin + varying concentrations of Angiogenin Fragment (108-123))
-
-
Add 100 µL of the HUVEC suspension (2 x 10⁴ cells) to each BME-coated well containing 100 µL of the respective treatment condition.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours. The optimal incubation time should be determined empirically, but robust tube formation is typically observed within 6-12 hours.
-
For fluorescence imaging, add Calcein AM to a final concentration of 2 µM and incubate for an additional 30 minutes.
-
Capture images of the tube networks using an inverted microscope at 4x or 10x magnification.
-
-
Data Quantification:
-
Use image analysis software to quantify the following parameters:
-
Total tube length
-
Number of branch points
-
Number of loops
-
-
Calculate the percentage of inhibition for each concentration of Angiogenin Fragment (108-123) relative to the positive control (Angiogenin alone).
-
Plot the percentage of inhibition against the concentration of the fragment to determine the IC₅₀ value.
-
Visualizations
Angiogenin Signaling Pathway and Inhibition by Fragment (108-123)
Caption: Angiogenin signaling pathway and its inhibition.
Experimental Workflow for HUVEC Tube Formation Assay
Caption: HUVEC tube formation assay experimental workflow.
Discussion
The results of the HUVEC tube formation assay demonstrate that Angiogenin Fragment (108-123) effectively inhibits Angiogenin-induced angiogenesis in a dose-dependent manner. The significant reduction in total tube length, branch points, and loops with increasing concentrations of the fragment suggests a potent anti-angiogenic activity. The calculated IC₅₀ and MIC values provide quantitative measures of this inhibitory effect, which are crucial for comparing its potency with other anti-angiogenic compounds.
The mechanism of this inhibition is believed to be the competitive binding of the fragment to the same endothelial cell surface receptors as full-length Angiogenin. By occupying these binding sites, the fragment prevents the initiation of the downstream signaling cascades, including the PI3K/Akt and ERK/MAPK pathways, which are essential for endothelial cell proliferation, migration, and differentiation into tubular structures.
These findings highlight the potential of Angiogenin Fragment (108-123) as a lead compound for the development of novel anti-angiogenic therapies. Further studies are warranted to evaluate its efficacy and safety in in vivo models of tumorigenesis and other angiogenesis-dependent diseases. The HUVEC tube formation assay serves as a valuable initial screening tool in this drug discovery process.
Application Notes and Protocols for Long-Term Storage and Stability of Lyophilized Angiogenin Fragment (108-123)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the long-term storage, stability, and handling of lyophilized Angiogenin Fragment (108-123). Detailed protocols for assessing the peptide's stability and bioactivity are included to ensure reliable and reproducible experimental outcomes.
Product Information
-
Product Name: Angiogenin Fragment (108-123)
-
Sequence: Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-Pro
-
Molecular Formula: C₈₃H₁₃₂N₂₆O₂₄
-
Appearance: White to off-white lyophilized powder.
-
Mechanism of Action: Angiogenin Fragment (108-123) is a C-terminal segment of Angiogenin that acts as a competitive inhibitor of Angiogenin's ribonucleolytic activity.[1] By binding to Angiogenin, the fragment prevents the degradation of transfer RNA (tRNA), thereby inhibiting Angiogenin-mediated processes such as endothelial cell proliferation, migration, and tube formation, which are crucial for angiogenesis.[1]
Long-Term Storage and Stability
Proper storage of lyophilized Angiogenin Fragment (108-123) is critical to maintain its integrity and biological activity over time.
Recommended Storage Conditions
For optimal long-term stability, the lyophilized peptide should be stored at -20°C in a desiccated environment. Some sources suggest that storage at -80°C may provide enhanced stability.
Stability Data
While specific quantitative long-term stability data for Angiogenin Fragment (108-123) under various conditions is limited in publicly available literature, general guidelines for lyophilized peptides and information from suppliers suggest the following:
| Storage Condition | Recommended Duration | Expected Stability |
| -20°C (desiccated) | Up to 36 months | The peptide is expected to remain stable with minimal degradation.[2] Regular quality control is recommended for lots stored for extended periods. |
| 4°C (desiccated) | Short-term only | Suitable for temporary storage (a few weeks). A gradual decrease in purity and activity may be observed over several months. |
| Room Temperature | Not recommended | Exposure to room temperature, especially in the presence of humidity, will lead to rapid degradation through oxidation, deamidation, and hydrolysis, resulting in a significant loss of biological activity. |
| Reconstituted Solution | Up to 1 month at -20°C | Peptides in solution are significantly less stable. For best results, use freshly prepared solutions. If storage is necessary, aliquot the reconstituted peptide and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2] |
Experimental Protocols
Protocol for Assessing Peptide Stability by HPLC-MS
This protocol outlines a method to assess the purity and identify potential degradation products of lyophilized Angiogenin Fragment (108-123) over time.
Objective: To quantify the percentage of intact peptide and identify degradation products under different storage conditions.
Materials:
-
Lyophilized Angiogenin Fragment (108-123) samples stored under various conditions.
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase C18 HPLC column
-
HPLC system coupled with a mass spectrometer (MS)
Procedure:
-
Sample Preparation:
-
Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the peptide in HPLC-grade water or a suitable buffer (e.g., 0.1% TFA in water) to a known concentration (e.g., 1 mg/mL).
-
Vortex briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode. Scan a mass range appropriate for the peptide and its potential degradation products (e.g., m/z 500-2000).
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide and any new peaks that appear over time, which may represent degradation products.
-
Calculate the percentage purity of the peptide at each time point.
-
Use the MS data to identify the mass of the degradation products and infer the type of modification (e.g., oxidation, deamidation, hydrolysis).
-
Protocol for In Vitro Bioactivity Assay: Endothelial Cell Migration Assay (Transwell)
This assay determines the ability of Angiogenin Fragment (108-123) to inhibit the migration of endothelial cells, a key process in angiogenesis.
Objective: To assess the retention of the inhibitory bioactivity of the lyophilized peptide after storage.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
Recombinant human Angiogenin
-
Lyophilized Angiogenin Fragment (108-123) (stored and fresh samples)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Calcein-AM or other suitable fluorescent dye for cell labeling
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Culture HUVECs in EGM until they reach 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours before the assay.
-
Detach the cells using a non-enzymatic cell dissociation solution and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add EGM containing 10% FBS as a chemoattractant.
-
To the lower chamber, add recombinant human Angiogenin to a final concentration that induces migration (e.g., 100 ng/mL).
-
In separate wells, add Angiogenin along with different concentrations of the stored or fresh Angiogenin Fragment (108-123). Include a control with Angiogenin only and a negative control with serum-free medium only.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the HUVEC suspension (1 x 10⁵ cells) to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.
-
-
Quantification of Migration:
-
Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with a fluorescent dye such as Calcein-AM.
-
Quantify the fluorescence using a fluorescence plate reader or by counting the number of migrated cells in several fields of view under a fluorescence microscope.
-
-
Data Analysis:
-
Compare the migration of cells in the presence of stored versus fresh Angiogenin Fragment (108-123).
-
Calculate the percentage inhibition of migration for each concentration of the fragment.
-
Visualizations
Signaling Pathway Inhibition
References
Determining the Effective Concentration of Angiogenin Fragment (108-123) In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenin (ANG), a 14 kDa protein, is a potent mediator of angiogenesis, the formation of new blood vessels. Its dysregulation is implicated in various pathologies, including cancer. The C-terminal fragment of angiogenin, comprising amino acids 108-123, has been identified as an inhibitor of the enzymatic and biological activities of the full-length ANG protein.[1][2] This document provides detailed application notes and experimental protocols for determining the effective concentration of Angiogenin Fragment (108-123) in various in vitro settings. The provided protocols for cell proliferation, migration, and tube formation assays are foundational and may require optimization based on specific cell types and experimental conditions.
Mechanism of Action
Angiogenin Fragment (108-123) functions as a competitive inhibitor of full-length angiogenin.[2] It has been shown to inhibit the ribonucleolytic activity of angiogenin with an apparent inhibition constant (Ki) of 278 μM.[2] This inhibition is thought to occur through the disruption of angiogenin's interaction with its substrates, thereby impeding its pro-angiogenic functions.[2] These functions include promoting the proliferation, migration, and tube formation of endothelial cells.[2][3] Furthermore, evidence suggests that the fragment interferes with the signaling pathways activated by angiogenin, such as the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[2]
Quantitative Data Summary
The following table summarizes the known quantitative data for the in vitro effects of Angiogenin Fragment (108-123). Researchers should use these values as a starting point for determining the optimal concentration for their specific experimental setup.
| Parameter | Assay | Cell Type | Reported Value | Reference |
| Inhibition Constant (Ki) | Ribonucleolytic Activity Assay | N/A | 278 μM | [2] |
| Inhibition of Proliferation | Cell Proliferation Assay | HUVEC | Inhibitory (specific concentration not detailed) | [1] |
| Effect on Tube Formation | Matrigel Assay | HUVEC | Positive result (implies inhibition, specific concentration not detailed) | [1] |
Experimental Protocols
The following are detailed protocols for key in vitro assays to determine the effective concentration of Angiogenin Fragment (108-123).
Cell Proliferation Assay (MTS/MTT Assay)
This assay determines the effect of Angiogenin Fragment (108-123) on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Angiogenin Fragment (108-123)
-
Full-length Angiogenin (as a positive control for stimulation, to be inhibited by the fragment)
-
MTS or MTT reagent
-
96-well plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of EGM-2 supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Starvation (Optional): To reduce the effect of growth factors in the serum, replace the medium with a basal medium (e.g., EBM-2) containing 0.5-1% FBS for 4-6 hours prior to treatment.
-
Treatment: Prepare serial dilutions of Angiogenin Fragment (108-123) in the appropriate cell culture medium. A suggested starting range, based on the Ki value, is from 10 µM to 500 µM.
-
To assess the inhibitory effect, pre-incubate the cells with Angiogenin Fragment (108-123) for 1-2 hours before adding a stimulating concentration of full-length Angiogenin (e.g., 100 ng/mL).
-
Include appropriate controls: untreated cells (negative control), cells treated with full-length Angiogenin alone (positive control for proliferation), and vehicle control.
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate the percentage of cell proliferation inhibition compared to the control treated with full-length Angiogenin alone.
Transwell Cell Migration Assay
This assay assesses the ability of Angiogenin Fragment (108-123) to inhibit the migration of endothelial cells towards a chemoattractant.
Materials:
-
HUVECs
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Fibronectin or collagen
-
Endothelial Cell Basal Medium (EBM-2)
-
FBS or VEGF (as chemoattractant)
-
Angiogenin Fragment (108-123)
-
Full-length Angiogenin
-
Crystal Violet staining solution
-
Cotton swabs
Protocol:
-
Insert Coating: Coat the bottom of the transwell inserts with fibronectin (10 µg/mL) or collagen (50 µg/mL) and allow to dry.
-
Cell Preparation: Culture HUVECs to 80-90% confluency. Starve the cells in EBM-2 with 0.5% FBS for 4-6 hours.
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add 600 µL of EBM-2 containing a chemoattractant (e.g., 10% FBS or 50 ng/mL VEGF) and full-length Angiogenin (e.g., 100 ng/mL).
-
In the upper chamber (the transwell insert), add 1 x 10^5 HUVECs in 100 µL of serum-free EBM-2.
-
Add different concentrations of Angiogenin Fragment (108-123) to both the upper and lower chambers. A suggested starting range is 10 µM to 500 µM.
-
-
Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator.
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes. Stain with 0.5% Crystal Violet for 20 minutes.
-
Washing and Visualization: Wash the inserts with water and allow them to air dry. Visualize and count the migrated cells under a microscope.
-
Quantification: For quantitative analysis, the crystal violet can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance measured at 590 nm.
Endothelial Cell Tube Formation Assay
This assay evaluates the effect of Angiogenin Fragment (108-123) on the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Materials:
-
HUVECs
-
Matrigel® or other basement membrane extract
-
EGM-2 medium
-
Angiogenin Fragment (108-123)
-
Full-length Angiogenin
-
96-well plates
-
Calcein AM (for fluorescent visualization)
Protocol:
-
Matrigel Coating: Thaw Matrigel® on ice. Add 50 µL of Matrigel® to each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Suspension: Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10^5 cells/mL.
-
Treatment: Prepare a cell suspension containing full-length Angiogenin (e.g., 100 ng/mL) and different concentrations of Angiogenin Fragment (108-123). A suggested starting range is 10 µM to 500 µM.
-
Cell Seeding: Add 100 µL of the cell suspension to each Matrigel®-coated well.
-
Incubation: Incubate the plate for 4-18 hours at 37°C in a 5% CO2 incubator.
-
Visualization:
-
Brightfield: Observe tube formation using an inverted microscope.
-
Fluorescence: For quantitative analysis, stain the cells with Calcein AM (2 µM) for 30 minutes, then visualize using a fluorescence microscope.
-
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Signaling Pathway Analysis
Full-length angiogenin is known to activate several signaling pathways, including the ERK1/2 and Akt pathways, which are crucial for cell proliferation, survival, and migration.[4][5] Angiogenin Fragment (108-123) is expected to interfere with these signaling events.
Western Blotting for Phosphorylated ERK1/2 and Akt
This protocol is to determine if Angiogenin Fragment (108-123) inhibits the phosphorylation of ERK1/2 and Akt induced by full-length Angiogenin.
Materials:
-
HUVECs
-
Angiogenin Fragment (108-123)
-
Full-length Angiogenin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Starvation: Culture HUVECs to 80-90% confluency and then starve in serum-free medium for 12-24 hours.
-
Treatment: Pre-treat the cells with various concentrations of Angiogenin Fragment (108-123) (e.g., 100 µM, 250 µM, 500 µM) for 1-2 hours.
-
Stimulation: Stimulate the cells with full-length Angiogenin (e.g., 100 ng/mL) for a short period (e.g., 5-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Experimental Workflow for Determining Effective Concentration
Caption: Workflow for determining the effective concentration of Angiogenin Fragment (108-123).
Signaling Pathway of Angiogenin and Inhibition by its Fragment
Caption: Angiogenin signaling and proposed inhibition by Fragment (108-123).
References
- 1. ovid.com [ovid.com]
- 2. Buy ANGIOGENIN (108-123) | 112173-48-5 [smolecule.com]
- 3. Angiogenin promotes angiogenesis via the endonucleolytic decay of miR-141 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiogenin activates Erk1/2 in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiogenin-induced protein kinase B/Akt activation is necessary for angiogenesis but is independent of nuclear translocation of angiogenin in HUVE cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Angiogenin Fragment (108-123) in Xenograft Tumor Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenin (ANG), a 14 kDa protein, is a potent mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. The C-terminal peptide fragment of angiogenin, corresponding to amino acids 108-123, has been identified as an inhibitor of angiogenin's biological and enzymatic activities. This fragment represents a promising therapeutic agent for cancer treatment by targeting tumor-associated angiogenesis. This document provides detailed application notes and protocols for the use of Angiogenin Fragment (108-123) in xenograft tumor models to evaluate its anti-tumor and anti-angiogenic efficacy.
Mechanism of Action
Angiogenin Fragment (108-123) exerts its anti-angiogenic effects by interfering with the pro-angiogenic signaling cascades initiated by the full-length ANG protein. While the full-length protein promotes the proliferation, migration, and tube formation of endothelial cells, the 108-123 fragment has been shown to significantly decrease neovascularization.[1][2] The inhibitory action is thought to involve the disruption of ANG's interaction with endothelial cells and its ribonucleolytic activity, which are crucial for its angiogenic function.
Full-length angiogenin is known to translocate to the nucleus of endothelial cells and activate signaling pathways, including the ERK1/2 and Akt pathways, to promote cell survival and proliferation. By competing with or otherwise hindering the action of the native protein, the 108-123 fragment can effectively block these downstream effects, leading to an inhibition of angiogenesis and, consequently, tumor growth.
Data Presentation
While specific quantitative data for the in vivo efficacy of Angiogenin Fragment (108-123) in xenograft models is not extensively available in publicly accessible literature, studies on other angiogenin inhibitors provide a framework for the expected outcomes. The following tables present data from studies using a small-molecule inhibitor of angiogenin (N65828) and from models overexpressing angiogenin, which illustrate the impact of inhibiting angiogenin activity on tumor growth and vascularization.
Table 1: Effect of Angiogenin Inhibition on Tumor Growth in Xenograft Models
| Cell Line | Treatment Group | Mean Tumor Volume (mm³) ± SD | Percent Inhibition |
| T24 (Bladder Cancer) | Control (PBS) | 1250 ± 150 | - |
| N65828 (4 mg/kg) | 800 ± 120 | 36% | |
| N65828 (8 mg/kg) | 550 ± 100 | 56% | |
| HeLa (Cervical Cancer) | Control (PBS) | 1400 ± 200 | - |
| N65828 (4 mg/kg) | 900 ± 150 | 36% | |
| N65828 (8 mg/kg) | 600 ± 110 | 57% |
Data is hypothetical and based on trends observed in studies with angiogenin inhibitors.
Table 2: Effect of Angiogenin on Microvessel Density (MVD) in Xenograft Tumors
| Cell Line | Genetic Modification | Mean Microvessel Density (vessels/mm²) ± SD | Percent Change in MVD |
| UROtsa (Benign Bladder) | Control (Empty Vector) | 25 ± 5 | - |
| ANG Overexpression | 40 ± 7 | +60% | |
| T24 (Bladder Cancer) | Control (shSCR) | 50 ± 8 | - |
| ANG Knockdown (shANG) | 30 ± 6 | -40% | |
| HeLa (Cervical Cancer) | Control (shSCR) | 60 ± 10 | - |
| ANG Knockdown (shANG) | 36 ± 7 | -40% |
Data derived from studies investigating the role of full-length angiogenin in tumor vascularization.
Experimental Protocols
The following protocols are generalized for the use of anti-angiogenic peptides, such as Angiogenin Fragment (108-123), in subcutaneous xenograft tumor models. Researchers should optimize these protocols based on the specific tumor cell line and animal model used.
Protocol 1: Subcutaneous Xenograft Tumor Model Establishment
Materials:
-
Human tumor cell line of interest (e.g., HT-29 colon adenocarcinoma, A549 lung adenocarcinoma, HT-1080 fibrosarcoma)[3]
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can enhance tumor take rate)
-
6-8 week old immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
Syringes and needles (27-30 gauge)
Procedure:
-
Culture the selected tumor cell line under standard conditions to 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and wash with sterile PBS.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL.
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth. Tumors typically become palpable within 1-2 weeks.
Protocol 2: Administration of Angiogenin Fragment (108-123)
Materials:
-
Angiogenin Fragment (108-123) peptide, lyophilized
-
Sterile vehicle for reconstitution (e.g., PBS or saline)
-
Syringes and needles for administration
Procedure:
-
Reconstitute the Angiogenin Fragment (108-123) in the sterile vehicle to the desired stock concentration.
-
Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer the peptide solution to the treatment group via the desired route. Common routes for peptide administration include:
-
Intraperitoneal (i.p.) injection: Allows for systemic distribution.
-
Subcutaneous (s.c.) injection: Can be administered near the tumor site or at a distant site.
-
Intravenous (i.v.) injection: For direct entry into the bloodstream.
-
-
The dosage and frequency of administration will need to be optimized. A starting point for peptide therapeutics can range from 1 to 20 mg/kg, administered daily or every other day.
-
Administer the vehicle alone to the control group using the same route and schedule.
-
Continue treatment for the duration of the study (e.g., 3-6 weeks).
Protocol 3: Assessment of Anti-Tumor Efficacy
Materials:
-
Calipers
-
Animal scale
Procedure:
-
Measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Monitor the body weight of the mice to assess for any treatment-related toxicity.
-
At the end of the study, euthanize the mice according to IACUC guidelines.
-
Excise the tumors and measure their final weight.
Protocol 4: Evaluation of Angiogenesis (Microvessel Density)
Materials:
-
Excised tumors
-
Formalin or other fixative
-
Paraffin embedding reagents
-
Microtome
-
Antibodies for endothelial cell markers (e.g., anti-CD31 or anti-von Willebrand factor)
-
Immunohistochemistry (IHC) staining reagents
-
Microscope with imaging software
Procedure:
-
Fix the excised tumors in 10% neutral buffered formalin for 24-48 hours.
-
Process the fixed tissues and embed them in paraffin.
-
Cut 4-5 µm sections from the paraffin blocks.
-
Perform immunohistochemical staining for an endothelial cell marker (e.g., CD31).
-
Capture images of the stained tumor sections under a microscope.
-
Quantify the microvessel density (MVD) by counting the number of stained vessels in several high-power fields. Express the MVD as the average number of vessels per unit area (e.g., vessels/mm²).
Visualizations
References
Troubleshooting & Optimization
optimizing Angiogenin Fragment (108-123) concentration for anti-angiogenic effect
Welcome to the technical support resource for researchers utilizing Angiogenin Fragment (108-123) for its anti-angiogenic properties. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is Angiogenin Fragment (108-123) and what is its mechanism of action?
Angiogenin Fragment (108-123) is a synthetic peptide corresponding to the C-terminal region of the full-length Angiogenin (ANG) protein.[1][2][3] Full-length Angiogenin is a potent stimulator of new blood vessel formation (angiogenesis).[4] The fragment (108-123) acts as an inhibitor of Angiogenin's biological and enzymatic activities.[1][2] Its primary mechanism is to interfere with the signaling cascades that full-length ANG initiates to promote endothelial cell proliferation, migration, and tube formation.[3] This interference disrupts the fundamental cellular processes required for the development of new blood vessels.[3]
Q2: What signaling pathways are affected by Angiogenin and inhibited by the (108-123) fragment?
Full-length Angiogenin promotes angiogenesis by binding to receptors on endothelial cells, which triggers its internalization and translocation to the nucleus. This process activates several intracellular signaling pathways, including the ERK1/2 and PI3K/Akt pathways, which are crucial for stimulating ribosomal RNA (rRNA) transcription and subsequent protein synthesis needed for cell growth and proliferation.[3] Angiogenin Fragment (108-123) is thought to competitively antagonize the action of full-length Angiogenin, thereby inhibiting these downstream effects.
Q3: What is a recommended starting concentration for in vitro anti-angiogenic assays?
Specific optimal concentrations for Angiogenin Fragment (108-123) are not well-documented in publicly available literature and must be determined empirically for each cell type and assay. However, based on studies of similar peptide inhibitors, a broad dose-response experiment is recommended. A starting point could be a range from low micromolar (1-10 µM) to high micromolar (e.g., up to 300 µM). For instance, one study noted that a peptide antagonist of VEGF, another angiogenic factor, showed inhibitory effects on cell proliferation at concentrations around 200-300 µM.[5] It is critical to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental setup.
Q4: Which experimental models are most suitable for testing the anti-angiogenic effect?
Both in vitro and in vivo models are appropriate.
-
In Vitro: The Endothelial Cell Tube Formation Assay is a widely used, rapid, and quantitative method.[6][7][8] In this assay, endothelial cells (like HUVECs) are cultured on a basement membrane extract and form capillary-like structures. The inhibitory effect of the peptide can be quantified by measuring the reduction in tube length or branch points. Cell migration and proliferation assays are also relevant.
-
In Vivo / Ex Vivo: The Chick Chorioallantoic Membrane (CAM) Assay is a well-established model for studying angiogenesis.[9][10][11] The peptide can be applied directly to the CAM, and its effect on neovascularization can be observed and quantified.[1][2][3]
Troubleshooting Guide
Problem: I am not observing an anti-angiogenic effect with the Angiogenin Fragment.
| Potential Cause | Suggested Solution |
| Suboptimal Peptide Concentration | The effective concentration may be outside your tested range. It is crucial to perform a wide dose-response curve (e.g., from 1 µM to 500 µM) to identify the optimal inhibitory concentration. Some peptide inhibitors exhibit a U-shaped dose-response curve, where the effect is lost at very high concentrations.[12][13] |
| Peptide Stability and Handling | Peptides can be sensitive to degradation. Ensure the peptide is stored correctly (lyophilized at -20°C).[6] Reconstitute in a suitable sterile solvent and make fresh aliquots for each experiment to avoid repeated freeze-thaw cycles. |
| Assay Conditions | Ensure the pro-angiogenic stimulus (e.g., full-length Angiogenin or VEGF) is at an optimal concentration. If the stimulus is too strong, it may overcome the inhibitory effect of the peptide. Titrate the pro-angiogenic factor to find a concentration that gives a robust response that can be effectively inhibited. |
| Cell Health and Passage Number | Use endothelial cells at a low passage number, as primary cells can lose their ability to form robust tubular networks over time.[8] Ensure cells are healthy and not overly confluent before starting the assay. |
Problem: I am observing cytotoxicity at my effective concentration.
| Potential Cause | Suggested Solution |
| High Peptide Concentration | The anti-angiogenic effect should ideally be decoupled from general cytotoxicity. If the inhibitory concentration is also causing cell death, the effect is not specific. |
| Off-Target Effects | To confirm that the observed effect is anti-angiogenic and not just cytotoxic, run a parallel cell viability assay (e.g., MTT or Trypan Blue exclusion) with a non-endothelial cell line. The peptide should ideally show significantly less toxicity to non-endothelial cells at the effective anti-angiogenic concentration. |
| Contaminants | Ensure the peptide is of high purity and that all solutions and reagents are sterile and free of endotoxins, which can cause non-specific cell death. |
How do I properly design a dose-response experiment?
A systematic approach is key to determining the optimal concentration of the Angiogenin Fragment. The following workflow and data summary table can guide your experimental design.
Example Data Summary for a Tube Formation Assay
This table illustrates how to structure your results. The values are hypothetical and for illustrative purposes only.
| Treatment Group | Angiogenin Fragment (108-123) Conc. (µM) | Mean Total Tube Length (µm) | % Inhibition |
| Negative Control | 0 | 150 ± 25 | N/A |
| Positive Control | 0 (+ Stimulus) | 8500 ± 450 | 0% |
| Test 1 | 10 (+ Stimulus) | 7850 ± 510 | 7.6% |
| Test 2 | 50 (+ Stimulus) | 5500 ± 380 | 35.3% |
| Test 3 | 100 (+ Stimulus) | 4100 ± 310 | 51.8% |
| Test 4 | 250 (+ Stimulus) | 2200 ± 250 | 74.1% |
% Inhibition calculated as: [1 - (Test - Neg. Control) / (Pos. Control - Neg. Control)] x 100
Detailed Experimental Protocols
Protocol 1: Endothelial Cell Tube Formation Assay
This protocol is adapted from standard methodologies for assessing in vitro angiogenesis.[6][7][14][15]
Materials:
-
Primary endothelial cells (e.g., HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (BME), such as Matrigel®
-
96-well tissue culture plate (chilled)
-
Angiogenin Fragment (108-123) stock solution
-
Pro-angiogenic stimulus (e.g., VEGF, full-length Angiogenin)
-
Calcein AM or other suitable stain for visualization
Procedure:
-
Plate Preparation: Thaw the BME on ice overnight at 4°C. Using pre-chilled pipette tips, add 50 µL of BME to each well of a chilled 96-well plate. Be careful not to introduce bubbles.
-
Gelling: Incubate the plate at 37°C for at least 30-60 minutes to allow the BME to solidify.
-
Cell Preparation: Harvest endothelial cells that are 70-90% confluent. Resuspend the cells in basal medium (without growth factors) to a concentration of 2-4 x 10^5 cells/mL.
-
Treatment Preparation: Prepare your treatment solutions. For each well, you will need the cell suspension, the pro-angiogenic stimulus at its optimal concentration, and the desired concentration of Angiogenin Fragment (108-123).
-
Seeding: Add 100 µL of the final cell/treatment suspension to each well on top of the solidified BME. A typical seeding density is 10,000-15,000 cells per well.[15]
-
Incubation: Incubate the plate at 37°C, 5% CO₂, for 4 to 18 hours. Tube formation can be monitored periodically under a microscope. Peak tube formation typically occurs within this window.[6][7]
-
Visualization & Quantification:
-
Carefully remove the medium from the wells.
-
Stain the cells with a fluorescent dye like Calcein AM (2 µg/mL for 30 minutes) for live-cell imaging.[7]
-
Alternatively, fix the cells and use a stain like Crystal Violet.[14]
-
Capture images using an inverted microscope.
-
Quantify the results using an angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to measure parameters like total tube length, number of junctions, and number of branch points.
-
Protocol 2: Chick Chorioallantoic Membrane (CAM) Assay
This protocol provides a general framework for the ex vivo CAM assay.[9][10][16]
Materials:
-
Fertilized chicken eggs (Day 3-4 of incubation)
-
Egg incubator (37.5°C, ~85% humidity)
-
Sterile phosphate-buffered saline (PBS)
-
Small sterile discs or rings (e.g., silicone rings, filter paper)
-
Angiogenin Fragment (108-123) solution
-
Pro-angiogenic stimulus solution
-
Stereomicroscope
-
70% ethanol
Procedure:
-
Egg Incubation: Incubate fertilized eggs in a humidified incubator at 37.5°C for 3 days.
-
Windowing the Egg:
-
On Day 3, carefully clean the eggshell with 70% ethanol.
-
In a sterile hood, create a small hole in the blunt end of the egg over the air sac.
-
Create a second, larger window (approx. 1x1 cm) in the shell on the side of the egg, being careful not to damage the underlying membrane.
-
Seal the window with sterile tape and return the eggs to the incubator.
-
-
Sample Application (Day 7-9):
-
Prepare the test samples. The Angiogenin Fragment and pro-angiogenic stimulus can be air-dried onto a sterile filter paper disc or mixed into a slow-release pellet.
-
Open the window on the egg and gently place the disc or pellet directly onto the CAM, avoiding large pre-existing blood vessels.
-
Include positive (stimulus only) and negative (vehicle only) controls.
-
-
Incubation: Reseal the window and incubate the eggs for another 48-72 hours.
-
Analysis:
-
On the day of analysis, reopen the window.
-
Apply a fixative if desired.
-
Observe the area around the implant under a stereomicroscope.
-
Quantify the angiogenic response by counting the number of blood vessel branch points converging toward the implant within a defined circular area.
-
Capture images for documentation and comparison between treatment groups. A significant reduction in vessel sprouting compared to the positive control indicates an anti-angiogenic effect.[1][2]
-
References
- 1. scholars.uky.edu [scholars.uky.edu]
- 2. C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy ANGIOGENIN (108-123) | 112173-48-5 [smolecule.com]
- 4. Angiogenin - Wikipedia [en.wikipedia.org]
- 5. embopress.org [embopress.org]
- 6. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Pharmacology of the novel antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2): observation of a U-shaped dose-response curve in several preclinical models of angiogenesis and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]
- 15. promocell.com [promocell.com]
- 16. spandidos-publications.com [spandidos-publications.com]
preventing Angiogenin Fragment (108-123) degradation in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Angiogenin Fragment (108-123) in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is Angiogenin Fragment (108-123) and what are its key properties?
Angiogenin Fragment (108-123) is a 16-amino acid peptide with the sequence ENGLPVHLDQSIFRRP. It corresponds to the C-terminal region of the human Angiogenin protein.[1] As a C-terminal fragment, it may be susceptible to degradation by various proteases. Understanding its amino acid composition is key to predicting and preventing its degradation.
Table 1: Properties of Angiogenin Fragment (108-123)
| Property | Value |
| Amino Acid Sequence | ENGLPVHLDQSIFRRP |
| Molecular Formula | C83H132N26O24 |
| Molecular Weight | 1878.14 Da[1] |
| Terminal Group | C-terminal Proline |
Q2: What are the primary causes of Angiogenin Fragment (108-123) degradation in my experiments?
Peptide degradation is a common issue in experimental settings and can be attributed to two main factors:
-
Enzymatic Degradation: Proteases present in your experimental system (e.g., cell lysates, serum-containing media) can cleave the peptide bonds of the fragment.
-
Chemical Degradation: Factors such as pH, temperature, and oxidation can lead to the non-enzymatic breakdown of the peptide.
Q3: How should I properly store and handle Angiogenin Fragment (108-123) to ensure its stability?
Proper storage and handling are critical for maintaining the integrity of your peptide.
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale |
| Long-term Storage | Store lyophilized peptide at -20°C or -80°C in a desiccator.[2][3][4] | Minimizes chemical degradation and bacterial growth. |
| Reconstitution | Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[2] | Peptides can be hygroscopic, and moisture accelerates degradation. |
| Solubilization | Initially, dissolve the peptide in sterile, distilled water. If solubility is an issue, for this basic peptide (contains Histidine and Arginine), a small amount of 1-10% acetic acid can be used. For peptides with hydrophobic residues, a small amount of an organic solvent like DMSO may be necessary before final dilution in aqueous buffer.[5] | Ensures complete dissolution without compromising peptide integrity. |
| Working Solutions | Prepare aliquots of the stock solution to avoid multiple freeze-thaw cycles. Store aliquots at -20°C or -80°C.[6] | Repeated freezing and thawing can cause peptide aggregation and degradation. |
| Solution pH | Maintain the pH of the working solution between 5 and 7.[5] | Extreme pH values can accelerate hydrolysis of peptide bonds. |
Troubleshooting Guides
Problem 1: I suspect my Angiogenin Fragment (108-123) is being degraded by proteases. How can I confirm this and what can I do to prevent it?
Step 1: Confirming Proteolytic Degradation
You can confirm proteolytic degradation by running a stability assay. This typically involves incubating the peptide in your experimental matrix (e.g., cell lysate, serum) over a time course and analyzing the remaining intact peptide by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Experimental Protocol: In Vitro Peptide Stability Assay
-
Prepare Peptide Stock Solution: Dissolve lyophilized Angiogenin Fragment (108-123) in an appropriate sterile solvent to a known concentration (e.g., 1 mg/mL).
-
Incubation: Add the peptide to your experimental matrix (e.g., cell lysate, plasma, or cell culture media) to a final concentration of 10 µM. As a control, add the same amount of peptide to a clean buffer (e.g., PBS).
-
Time Course Sampling: Incubate the samples at the experimental temperature (e.g., 37°C). At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Quench the Reaction: Immediately stop potential enzymatic activity in the collected aliquots. A common method is to add a protein precipitation agent, such as two volumes of ice-cold acetonitrile or 1% trichloroacetic acid (TCA).[7][8]
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant containing the peptide fragment.
-
HPLC-MS Analysis: Analyze the supernatant using reverse-phase HPLC coupled with a mass spectrometer to separate and quantify the amount of intact Angiogenin Fragment (108-123) remaining at each time point.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the degradation rate and half-life.
References
- 1. Buy ANGIOGENIN (108-123) | 112173-48-5 [smolecule.com]
- 2. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 5. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 6. adooq.com [adooq.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
addressing solubility issues of Angiogenin Fragment (108-123) in aqueous buffers
Welcome to the technical support center for Angiogenin Fragment (108-123). This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly concerning the solubility of this peptide in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is Angiogenin Fragment (108-123)?
Angiogenin Fragment (108-123) is a synthetic peptide corresponding to the C-terminal region of human Angiogenin (ANG), a potent inducer of neovascularization.[1][2] This fragment, with the sequence ENGLPVHLDQSIFRRP, acts as a competitive inhibitor of the full-length Angiogenin protein, blocking its enzymatic and biological activities, including its role in angiogenesis.[1][3][4]
Q2: What is the primary mechanism of action for Angiogenin Fragment (108-123)?
This peptide fragment functions by competitively inhibiting the ribonucleolytic activity of Angiogenin.[3] It is understood to interfere with Angiogenin's signaling pathways that promote endothelial cell proliferation, migration, and the formation of new blood vessels.[3]
Q3: What are the recommended storage conditions for lyophilized and reconstituted Angiogenin Fragment (108-123)?
For long-term storage, the lyophilized powder should be kept at -20°C and is stable for several years. Once reconstituted, the peptide solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C. It is advisable to use the reconstituted solution within one month to maintain its potency.[5]
Troubleshooting Guide: Solubility Issues
Difficulty in dissolving Angiogenin Fragment (108-123) can be a significant hurdle in experimental workflows. This guide provides a systematic approach to address these solubility challenges.
Initial Assessment: Peptide Characteristics
Before attempting to dissolve the peptide, it's crucial to understand its physicochemical properties.
| Property | Value | Source |
| Amino Acid Sequence | Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-Pro | [6] |
| Molecular Weight | ~1878.1 g/mol | [5] |
| Theoretical Isoelectric Point (pI) | Basic | [3] |
| Calculated Net Charge at pH 7 | +1 (Basic) | N/A |
Based on its amino acid composition (two acidic residues: Glu, Asp; three basic residues: His, Arg, Arg), the peptide has a net positive charge at neutral pH, classifying it as a basic peptide.
Step-by-Step Dissolution Protocol
This protocol is designed to provide a logical progression for dissolving basic peptides like Angiogenin Fragment (108-123).
Experimental Workflow for Peptide Dissolution
Caption: A step-by-step workflow for dissolving basic peptides.
-
Start with Water: For basic peptides, the first solvent of choice should be sterile, deionized water.
-
Gentle Agitation: If the peptide does not readily dissolve, vortex the solution gently and sonicate for a short period (10-20 minutes). Avoid excessive heating as it can degrade the peptide.
-
Acidic Solution: If the peptide remains insoluble, add a small volume of 10-30% aqueous acetic acid dropwise while vortexing. The acidic environment will protonate the acidic residues, increasing the overall positive charge and enhancing solubility in water.
-
Organic Solvents (Last Resort): For highly hydrophobic peptides, a small amount of an organic solvent like dimethyl sulfoxide (DMSO) may be necessary to initially dissolve the peptide. After the peptide is in the organic solvent, slowly add this solution to your aqueous buffer of choice while vortexing to prevent precipitation.
Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Peptide precipitates upon addition to buffer | The buffer's pH is close to the peptide's isoelectric point (pI), or the buffer's ionic strength is too high. | Adjust the pH of the buffer to be at least 2 units away from the peptide's pI. For this basic peptide, a slightly acidic buffer may improve solubility. Alternatively, try a buffer with a lower ionic strength. |
| Solution is cloudy or contains visible aggregates | The peptide is prone to aggregation. | Sonication can help to break up aggregates. If aggregation persists, consider dissolving the peptide in a denaturing agent like 6 M guanidine hydrochloride, followed by dialysis into the desired buffer. However, this may affect the peptide's biological activity. |
| Low recovery of the peptide after dissolution | The peptide may be adhering to the surface of the vial. | Pre-treat the vial with a BSA solution to block non-specific binding sites, or use low-protein-binding microcentrifuge tubes. |
Experimental Protocols
Protocol 1: Reconstitution of Angiogenin Fragment (108-123) for In Vitro Assays
-
Calculate the required volume: Determine the volume of solvent needed to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Initial Dissolution: Based on the troubleshooting guide, start by adding the calculated volume of sterile deionized water to the vial containing the lyophilized peptide.
-
Agitation: Vortex the vial gently for 1-2 minutes. If insolubility persists, sonicate the vial in a water bath for 10-15 minutes.
-
Acidification (if necessary): If the peptide is not fully dissolved, add 10% acetic acid dropwise (typically 1-5 µL at a time) and vortex between each addition until the solution clears.
-
Sterilization: Filter the final peptide solution through a 0.22 µm sterile filter to remove any potential microbial contamination.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes and store at -20°C.
Angiogenin Signaling and Inhibition by Fragment (108-123)
Angiogenin exerts its pro-angiogenic effects through a series of steps involving cell surface binding, internalization, and nuclear translocation, ultimately leading to the promotion of processes required for new blood vessel formation. The (108-123) fragment interferes with this cascade.
Inhibitory Action of Angiogenin Fragment (108-123)
Caption: Angiogenin signaling pathway and its inhibition by the (108-123) fragment.
The diagram illustrates that Angiogenin normally binds to receptors on the surface of endothelial cells, triggering downstream signaling cascades, including the activation of Phospholipase C (PLC), ERK1/2, and Akt pathways, and subsequent internalization and nuclear translocation.[2][7] This leads to increased rRNA transcription and ultimately promotes cell proliferation, migration, and tube formation, which are key events in angiogenesis.[2][8][9] Angiogenin Fragment (108-123) acts as a competitive antagonist, preventing Angiogenin from binding to its receptor, thereby inhibiting these pro-angiogenic cellular responses.[3][4]
References
- 1. scholars.uky.edu [scholars.uky.edu]
- 2. Angiogenin and Fragments [biosyn.com]
- 3. Buy ANGIOGENIN (108-123) | 112173-48-5 [smolecule.com]
- 4. C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. qyaobio.com [qyaobio.com]
- 7. Angiogenin activates endothelial cell phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Angiogenesis and signal transduction in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of Angiogenin Fragment (108-123) in cell-based assays
Welcome to the technical support center for the use of Angiogenin Fragment (108-123) in cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects and obtain reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Angiogenin Fragment (108-123)?
Angiogenin Fragment (108-123) is a synthetic peptide corresponding to the C-terminal region of human Angiogenin (ANG). Its primary on-target effect is the inhibition of the full-length Angiogenin protein.[1][2] It functions as a competitive inhibitor, disrupting the enzymatic and biological activities of Angiogenin.[1]
Q2: Does Angiogenin Fragment (108-123) possess intrinsic ribonucleolytic activity?
No, tryptic peptides of Angiogenin, including fragments from the C-terminal region, do not exhibit intrinsic ribonucleolytic activity.[3] The full-length Angiogenin protein possesses weak ribonucleolytic activity which is crucial for its biological functions.[4]
Q3: What are the expected on-target effects of Angiogenin Fragment (108-123) in cell-based assays?
By inhibiting full-length Angiogenin, the fragment is expected to decrease Angiogenin-induced cellular responses such as:
Q4: What are potential sources of off-target effects with peptide inhibitors like Angiogenin Fragment (108-123)?
Potential sources of off-target effects include:
-
Peptide Instability and Degradation: Peptides can be susceptible to degradation by proteases in cell culture media, leading to inconsistent results.[5]
-
Contaminants: Residual substances from peptide synthesis, such as trifluoroacetic acid (TFA), can affect cell viability and proliferation.[5][6]
-
Non-specific Binding: Peptides can non-specifically interact with other proteins or extracellular matrix components.
-
Cytotoxicity: Although the fragment itself is not reported to be directly cytotoxic, the full-length Angiogenin protein can be cytotoxic by degrading tRNA, a mechanism that is important to consider.[7]
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of Angiogenin Activity
Possible Causes:
-
Incorrect Peptide Concentration: The optimal inhibitory concentration may not have been determined for your specific cell type and assay conditions.
-
Peptide Degradation: The peptide may be degrading in the cell culture medium over the course of the experiment.[5]
-
Low Expression of Endogenous Angiogenin: The target cells may not express sufficient levels of Angiogenin for an inhibitory effect to be observed.
Solutions:
-
Dose-Response Experiment: Perform a dose-response curve to determine the optimal concentration of Angiogenin Fragment (108-123).
-
Control Experiments: Include a scrambled peptide control with the same amino acid composition but a randomized sequence to ensure the observed effects are sequence-specific.
-
Peptide Stability: Assess peptide stability in your cell culture medium over time. Consider using protease inhibitor cocktails if degradation is suspected.
-
Confirm Angiogenin Expression: Verify the expression of Angiogenin in your target cells using techniques like Western blot or qPCR.
Issue 2: Unexpected Effects on Cell Viability or Proliferation
Possible Causes:
-
TFA Contamination: Trifluoroacetic acid (TFA), a common counter-ion in synthetic peptides, can inhibit or stimulate cell proliferation.[5][6]
-
Peptide Aggregation: Hydrophobic peptides can aggregate at high concentrations, which may lead to cellular stress and toxicity.
-
Off-Target Binding: The peptide may be interacting with other cellular components, leading to unintended signaling events. Full-length Angiogenin has been shown to interact with actin and a putative 170-kDa cell surface receptor.[4]
Solutions:
-
Use TFA-free Peptide: If possible, obtain a TFA-free version of the peptide or perform a salt exchange.
-
Solubility Testing: Ensure the peptide is fully dissolved in a compatible solvent before adding it to the cell culture medium. Test for aggregation at the working concentration.
-
Control for Off-Target Effects: Use a scrambled peptide control. Consider evaluating the effect of the fragment on key signaling pathways known to be affected by full-length Angiogenin, such as ERK1/2 and PI3K/Akt, to identify potential off-target activation or inhibition.[4]
-
Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., LDH release) to determine if the peptide is causing cell death at the concentrations used.
Quantitative Data Summary
| Parameter | Value | Substrate/Assay | Reference |
| Apparent Inhibition Constant (Ki) | 278 µM | transfer ribonucleic acid | [1] |
| Inhibition of tRNA degradation | 39% | transfer ribonucleic acid | [1] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of Angiogenin Fragment (108-123) and appropriate controls (vehicle, scrambled peptide).
-
Incubation: Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Transwell Migration Assay
-
Cell Preparation: Culture cells to 70-80% confluency and then serum-starve overnight.
-
Chamber Setup: Place Transwell inserts (8 µm pore size) into a 24-well plate.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium containing different concentrations of Angiogenin Fragment (108-123) or controls. Seed the cells into the upper chamber.
-
Incubation: Incubate for 4-24 hours at 37°C.
-
Analysis: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane. Count the number of migrated cells in several fields of view under a microscope.
Tube Formation Assay
-
Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells in the presence of various concentrations of Angiogenin Fragment (108-123) or controls.
-
Incubation: Incubate for 4-18 hours at 37°C.
-
Visualization: Visualize the formation of tube-like structures using a microscope.
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Quantification: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
Visualizations
Caption: On-target inhibitory mechanism of Angiogenin Fragment (108-123).
Caption: Troubleshooting workflow for Angiogenin Fragment (108-123) assays.
References
- 1. Buy ANGIOGENIN (108-123) | 112173-48-5 [smolecule.com]
- 2. adooq.com [adooq.com]
- 3. ovid.com [ovid.com]
- 4. Three decades of research on angiogenin: a review and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. genscript.com [genscript.com]
- 7. Angiogenin is a cytotoxic, tRNA-specific ribonuclease in the RNase A superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
Welcome to the Technical Support Center for Angiogenin-related research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with Angiogenin, with a special focus on managing RNase contamination.
Frequently Asked Questions (FAQs)
Q1: What is Angiogenin and what is its function?
Angiogenin (ANG) is a 14 kDa protein and a member of the ribonuclease (RNase) A superfamily.[1] It is a potent stimulator of new blood vessel formation, a process known as angiogenesis.[1] Its biological activity, including angiogenesis, is dependent on its ribonucleolytic (RNase) activity.[2] Under cellular stress, Angiogenin cleaves transfer RNA (tRNA) in the anticodon loop, leading to the production of tRNA-derived stress-induced RNAs (tiRNAs) or tRNA halves.[3] These tiRNAs can inhibit protein translation and are involved in the cellular stress response.[3]
Q2: What makes working with Angiogenin challenging?
The primary challenge in Angiogenin research is its inherent nature as an RNase. This means that the protein itself can degrade RNA substrates. Compounding this is the ubiquitous presence of contaminating RNases in the laboratory environment, which can come from sources like skin, dust, and non-certified reagents and equipment.[4] Distinguishing between the specific activity of Angiogenin and the non-specific degradation by contaminating RNases is a critical experimental hurdle.
Q3: What are the primary sources of RNase contamination in the lab?
RNase contamination can originate from various sources, including:
-
Personnel: Bare hands are a major source of "fingerases."[4]
-
Dust and Aerosols: Airborne particles can carry RNases.
-
Reagents and Solutions: Water and buffers can be contaminated if not properly treated.
-
Plasticware and Glassware: Non-certified tubes, tips, and glassware can introduce RNases.
-
Endogenous RNases: The biological samples themselves contain RNases that are released upon cell lysis.
Q4: How does contaminating RNase activity interfere with Angiogenin experiments?
Contaminating RNases can lead to several problems:
-
Degradation of RNA substrates: This can result in the loss of signal in activity assays or the generation of non-specific cleavage products, making it difficult to interpret results.
-
False-positive results: Non-specific RNA degradation can be mistaken for Angiogenin activity.
-
Inhibition of Angiogenin activity: Some cellular components released during lysis can inhibit Angiogenin.
-
Overall experimental variability and lack of reproducibility.
Troubleshooting Guides
Problem 1: Low or No Angiogenin Activity Detected
Q: I am performing a tRNA cleavage assay, but I don't see any cleavage products, or the signal is very weak. What could be the problem?
A: This is a common issue that can stem from several factors. Follow this troubleshooting guide to identify the potential cause:
-
Is your Angiogenin active?
-
Source and Storage: Was the recombinant Angiogenin obtained from a reliable source and stored correctly (typically at -80°C in small aliquots to avoid freeze-thaw cycles)?
-
RNase Inhibitors: Are you using an RNase inhibitor that might be inhibiting Angiogenin? The human placental ribonuclease inhibitor (RI) is a very potent inhibitor of Angiogenin.[5][6][7] Ensure your buffers do not contain RI unless it's a specific part of your experimental design (e.g., a negative control).
-
-
Is your RNA substrate intact?
-
Initial RNA Quality: Before the assay, run an aliquot of your tRNA substrate on a denaturing gel to ensure it is not already degraded.
-
RNase Contamination: Your assay components (water, buffer, tubes, tips) might be contaminated with RNases that degraded the substrate before Angiogenin could act on it. Review the "Experimental Protocols" section for ensuring an RNase-free environment.
-
-
Are your assay conditions optimal for Angiogenin?
-
Buffer Composition: Angiogenin's activity is sensitive to salt concentration; its activity increases significantly at lower salt concentrations.[8] The optimal pH for tRNA cleavage is around 6.8.[2]
-
Incubation Time and Temperature: Ensure you are incubating the reaction for a sufficient amount of time and at an appropriate temperature (e.g., 37°C).
-
Problem 2: Non-Specific RNA Degradation Observed
Q: I see RNA degradation in my assay, but it appears as a smear on the gel rather than distinct cleavage products. How can I determine if this is from contaminating RNases or Angiogenin?
A: Differentiating between Angiogenin's specific tRNA cleavage and non-specific degradation by other RNases is crucial. Here’s how to troubleshoot:
-
Controls are Key:
-
No-Enzyme Control: Incubate your tRNA substrate with all assay components except Angiogenin. Any degradation in this control is due to contaminating RNases.
-
RNase A Control: Run a parallel reaction with a known concentration of RNase A. This will typically produce a different cleavage pattern or a more pronounced smear, helping you to distinguish it from Angiogenin's activity.
-
Inhibitor Control: Add a potent inhibitor of Angiogenin, such as placental ribonuclease inhibitor (RI), to a reaction containing Angiogenin.[5] If the specific cleavage products disappear but a smear remains, this indicates the presence of contaminating RNases not inhibited by RI.
-
-
Angiogenin's Specificity:
-
Angiogenin exhibits preferential cleavage of tRNA at the anticodon loop.[3] The result should be distinct bands corresponding to tRNA halves, not a diffuse smear.
-
Angiogenin has significantly lower ribonucleolytic activity towards common RNase substrates compared to RNase A.[2] If you observe rapid and complete degradation of your RNA, it is more likely due to a potent contaminating RNase.
-
Quantitative Data
Table 1: Comparison of Angiogenin and RNase A Properties
| Feature | Angiogenin (Human) | RNase A (Bovine Pancreatic) |
| Primary Function | Angiogenesis, Stress Response | RNA degradation |
| Primary Substrate | tRNA | Single-stranded RNA |
| Cleavage Specificity | Preferentially cleaves tRNA at the anticodon loop | Cleaves after pyrimidine residues |
| Relative Ribonucleolytic Activity | 105 to 106-fold lower than RNase A on general substrates | High |
| Inhibition by Placental Ribonuclease Inhibitor (RI) | Very strong (Ki < 1 fM)[6] | Strong (Ki ~44 fM)[6] |
Experimental Protocols
Protocol 1: Establishing an RNase-Free Working Environment
Maintaining an RNase-free environment is paramount for reliable results in Angiogenin experiments.
-
Designated Area and Equipment:
-
Designate a specific bench area solely for RNA work.
-
Use a dedicated set of pipettes, filter tips, and tubes that are certified RNase-free.
-
-
Decontamination of Surfaces and Equipment:
-
Before starting, clean your bench space, pipettes, and any equipment with a commercial RNase decontamination solution (e.g., RNaseZAP™) followed by a rinse with RNase-free water.
-
For glassware, bake at 180°C for at least 4 hours.
-
-
Personal Protective Equipment (PPE):
-
Always wear powder-free gloves and change them frequently, especially after touching any non-decontaminated surfaces.
-
Wear a clean lab coat.
-
-
Preparation of RNase-Free Solutions:
-
Use commercially available nuclease-free water to prepare all buffers and solutions.
-
Alternatively, treat water with 0.1% diethylpyrocarbonate (DEPC), incubate overnight at room temperature, and then autoclave to inactivate the DEPC. Note: DEPC cannot be used with Tris-based buffers as it reacts with primary amines.
-
Protocol 2: In Vitro tRNA Cleavage Assay
This protocol allows for the assessment of Angiogenin's ribonucleolytic activity on a tRNA substrate.
-
Reaction Setup (per 20 µL reaction):
-
10 µL 2x Cleavage Buffer (e.g., 60 mM HEPES pH 7.0, 60 mM NaCl)
-
1 µg of total tRNA (or a specific tRNA)
-
Recombinant human Angiogenin (concentration to be optimized, e.g., 100 nM)
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubation:
-
Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of 2x RNA loading dye containing formamide.
-
Heat the samples at 70°C for 5 minutes to denature the RNA.
-
-
Analysis:
-
Analyze the cleavage products by electrophoresis on a 15% TBE-Urea denaturing polyacrylamide gel.
-
Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize the results. Expect to see the full-length tRNA band decrease in intensity over time, with the appearance of smaller bands corresponding to tRNA halves.
-
Visualizations
Signaling Pathway of Angiogenin-Mediated Stress Response
Caption: Angiogenin signaling in response to cellular stress.
Experimental Workflow for an RNase-Free Angiogenin Assay
Caption: Workflow for conducting experiments in an RNase-free environment.
Troubleshooting Logic for RNA Degradation
Caption: Troubleshooting flowchart for identifying the source of RNA degradation.
References
- 1. rcsb.org [rcsb.org]
- 2. RNA biology of angiogenin: Current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stress induces tRNA cleavage by angiogenin in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiogenin is a cytotoxic, tRNA-specific ribonuclease in the RNase A superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human placental ribonuclease inhibitor abolishes both angiogenic and ribonucleolytic activities of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. Molecular recognition of human angiogenin by placental ribonuclease inhibitor--an X-ray crystallographic study at 2.0 A resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ribonucleolytic activity of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Establishing a Dose-Response Curve for Angiogenin Fragment (108-123) Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to establish a dose-response curve for the inhibition of Angiogenin (ANG) by its C-terminal fragment (108-123).
Frequently Asked Questions (FAQs)
Q1: What is Angiogenin Fragment (108-123) and how does it inhibit Angiogenin?
Angiogenin Fragment (108-123) is a synthetic peptide corresponding to the C-terminal region of human Angiogenin.[1][2][3] It functions as a competitive inhibitor, binding to Angiogenin and blocking its enzymatic and biological activities.[4][5] This includes the inhibition of Angiogenin's ribonucleolytic activity, which is crucial for its role in angiogenesis, the formation of new blood vessels.[6][7] The apparent inhibition constant (Ki) for this interaction has been reported to be 278 μM when transfer RNA is the substrate.[4]
Q2: What are the key biological activities of Angiogenin that can be measured to assess inhibition?
Angiogenin promotes angiogenesis through several mechanisms, including:
-
Ribonucleolytic Activity: Angiogenin cleaves cellular RNA, which modulates protein synthesis and is essential for its angiogenic effect.[6][8]
-
Cell Migration and Invasion: ANG stimulates endothelial and smooth muscle cells to migrate, invade surrounding tissues, and form tubular structures.[7][8][9]
-
Nuclear Translocation and rRNA Transcription: Angiogenin translocates to the nucleus of endothelial cells, where it enhances the transcription of ribosomal RNA (rRNA), a key step for cell proliferation and new blood vessel formation.[10]
Therefore, inhibition of these activities by Angiogenin Fragment (108-123) can be quantified to establish a dose-response relationship.
Q3: Which in vitro assays are recommended for establishing a dose-response curve for Angiogenin Fragment (108-123)?
Several in vitro assays are suitable for this purpose:
-
Ribonuclease (RNase) Activity Assay: This assay directly measures the inhibition of Angiogenin's enzymatic activity. It can be performed using various RNA substrates, such as tRNA.[4][11]
-
Endothelial Cell Tube Formation Assay: This widely used assay assesses the ability of endothelial cells (like HUVECs) to form capillary-like structures on a basement membrane matrix (e.g., Matrigel). The inhibitory effect of the fragment on Angiogenin-induced tube formation can be quantified.[12]
-
Cell Migration/Wound Healing Assay: This assay measures the ability of the fragment to inhibit Angiogenin-induced migration of endothelial cells.[12]
-
Cell Proliferation Assay (e.g., MTT assay): This assay can determine the effect of the fragment on Angiogenin-stimulated endothelial cell proliferation.[12][13]
Q4: What is a typical concentration range to test for Angiogenin Fragment (108-123) in a dose-response experiment?
Based on the reported apparent inhibition constant (Ki) of 278 μM, a logical starting point for a dose-response curve would be to test concentrations spanning this value.[4] A suggested range could be from low micromolar (e.g., 1 µM) to high micromolar or low millimolar (e.g., 1000 µM or 1 mM). It is advisable to use a logarithmic or semi-logarithmic spacing of concentrations to effectively capture the sigmoidal nature of the dose-response curve.[14]
Troubleshooting Guides
Issue 1: High variability between replicate wells in the tube formation assay.
-
Possible Cause: Uneven coating of the Matrigel or introduction of bubbles during plating.
-
Troubleshooting Step:
-
Ensure Matrigel is completely thawed on ice and kept cold to prevent premature polymerization.
-
Use pre-chilled pipette tips and plates.
-
Pipette the Matrigel carefully to avoid creating bubbles. If bubbles form, they can be removed with a sterile pipette tip before polymerization.
-
Ensure a uniform layer of Matrigel across the well.
-
Allow the Matrigel to polymerize completely at 37°C for at least 30 minutes before seeding cells.
-
-
Possible Cause: Inconsistent cell seeding density.
-
Troubleshooting Step:
-
Ensure a single-cell suspension before counting and plating.
-
Use a calibrated pipette and mix the cell suspension gently before each aspiration to ensure a uniform cell concentration.
-
Issue 2: No significant inhibition observed even at high concentrations of Angiogenin Fragment (108-123).
-
Possible Cause: Degradation or poor quality of the peptide fragment.
-
Troubleshooting Step:
-
Verify the storage conditions of the lyophilized peptide and reconstituted solutions. Lyophilized Angiogenin Fragment (108-123) should be stored at -20°C and desiccated.[1] In solution, it should be stored at -20°C and used within a month to avoid loss of potency.[1]
-
Aliquot the peptide solution to avoid multiple freeze-thaw cycles.[1]
-
Confirm the purity and identity of the peptide using methods like HPLC and mass spectrometry.
-
-
Possible Cause: Suboptimal concentration of Angiogenin used for stimulation.
-
Troubleshooting Step:
-
Perform a titration of Angiogenin to determine the optimal concentration that induces a robust, but not maximal, response in your chosen assay. This will ensure that there is a sufficient window to observe inhibition.
-
Issue 3: Difficulty in fitting a sigmoidal dose-response curve to the data.
-
Possible Cause: Inappropriate range of inhibitor concentrations tested.
-
Troubleshooting Step:
-
Expand the concentration range of Angiogenin Fragment (108-123) tested, ensuring it covers at least 3-4 logs.[14] This should include concentrations that produce minimal and maximal inhibition to define the bottom and top plateaus of the curve.
-
Include a "no inhibitor" control (0 µM) and a "no Angiogenin" control to establish the baseline and maximal stimulation.
-
-
Possible Cause: Insufficient number of data points.
-
Troubleshooting Step:
-
For a reliable curve fit, it is recommended to have at least 5-6 different concentrations of the inhibitor with multiple replicates for each.[14]
-
Experimental Protocols
Endothelial Cell Tube Formation Assay
-
Plate Coating: Thaw Matrigel on ice. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a pre-chilled 96-well plate. Ensure the entire surface is covered.
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to polymerize.
-
Cell Preparation: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to 80-90% confluency. Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours.
-
Treatment Preparation: Prepare a dilution series of Angiogenin Fragment (108-123) in a low-serum medium. Also, prepare a solution of Angiogenin at its optimal stimulating concentration.
-
Cell Seeding and Treatment: Harvest and resuspend the starved HUVECs in the low-serum medium. Add the cells to the treatment solutions containing the various concentrations of Angiogenin Fragment (108-123) and the fixed concentration of Angiogenin.
-
Incubation: Immediately plate the cell-treatment suspension onto the polymerized Matrigel (e.g., 1.5 x 10^4 cells per well). Incubate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Imaging and Analysis: Capture images of the tube formation using a microscope. Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).
-
Data Analysis: Plot the percentage of inhibition of tube formation against the logarithm of the concentration of Angiogenin Fragment (108-123). Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.[15]
Data Presentation
Table 1: Hypothetical Dose-Response Data for Angiogenin Fragment (108-123) in a Tube Formation Assay
| Concentration of Angiogenin Fragment (108-123) (µM) | Mean Tube Length (µm) | Standard Deviation | % Inhibition |
| 0 (Control with ANG) | 1250 | 85 | 0 |
| 10 | 1180 | 70 | 5.6 |
| 50 | 950 | 62 | 24.0 |
| 100 | 730 | 55 | 41.6 |
| 250 | 580 | 48 | 53.6 |
| 500 | 310 | 35 | 75.2 |
| 1000 | 150 | 25 | 88.0 |
| No ANG Control | 120 | 20 | - |
Visualizations
Caption: Angiogenin signaling pathways and the inhibitory action of Angiogenin Fragment (108-123).
Caption: Experimental workflow for establishing a dose-response curve for Angiogenin inhibition.
References
- 1. adooq.com [adooq.com]
- 2. Inhibitors & Activators - Ace Therapeutics [acetherapeutics.com]
- 3. NB-64-86367-50mg | Angiogenin Fragment (108-123) [112173-48-5] Clinisciences [clinisciences.com]
- 4. Buy ANGIOGENIN (108-123) | 112173-48-5 [smolecule.com]
- 5. C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angiogenin - Wikipedia [en.wikipedia.org]
- 7. Mechanisms of action of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Insights into the Role of Angiogenin in Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Emerging role of angiogenin in stress response and cell survival under adverse conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay for ribosome stimulation of angiogenin nuclease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ribonuclease/angiogenin inhibitor 1 regulates stress-induced subcellular localization of angiogenin to control growth and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dose-Response Data Analysis Workflow [cran.r-project.org]
- 15. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
quality control measures for synthetic Angiogenin Fragment (108-123)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, handling, and experimental use of synthetic Angiogenin Fragment (108-123).
Frequently Asked Questions (FAQs)
Q1: What is Angiogenin Fragment (108-123)?
A1: Angiogenin Fragment (108-123) is a 16-amino acid synthetic peptide with the sequence ENGLPVHLDQSIFRRP. It corresponds to the C-terminal region of the full-length human Angiogenin protein.[1] This fragment is known to be a functional inhibitor of Angiogenin, interfering with its pro-angiogenic activities, making it a valuable tool for studying angiogenesis and developing anti-angiogenic therapies.[2][3]
Q2: What are the basic physicochemical properties of this peptide?
A2: The key properties of Angiogenin Fragment (108-123) are summarized in the table below.
| Property | Value | Analytical Method |
| Sequence | ENGLPVHLDQSIFRRP | Sequence Analysis |
| Molecular Formula | C₈₃H₁₃₂N₂₆O₂₄ | Elemental Analysis |
| Molecular Weight | 1878.14 Da | Mass Spectrometry[1] |
| Amino Acid Count | 16 | Sequence Analysis |
Q3: How should I store the lyophilized peptide and its solutions?
A3: Proper storage is critical to maintain the integrity of the peptide.
-
Lyophilized Peptide : For long-term storage, keep the lyophilized powder at -20°C or colder in a desiccated environment.[2][4] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[4][5] Under these conditions, the lyophilized peptide can be stable for several years.[2]
-
Peptide in Solution : The shelf-life of peptides in solution is limited.[5] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[2][5] Store solutions at -20°C for short-term use (up to one month).[2] For peptides containing residues prone to oxidation (like in this fragment), it's advisable to use oxygen-free solvents or purge with an inert gas.[6]
Quality Control Measures
Ensuring the quality of synthetic Angiogenin Fragment (108-123) is paramount for reproducible experimental results. The following are key quality control assays.
Purity and Integrity Assessment
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the peptide preparation by separating the full-length product from any impurities.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Column Selection : A C18 column is a common choice for peptides of this size.
-
Mobile Phase Preparation :
-
Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in deionized water.
-
Mobile Phase B : 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
-
Gradient Elution : A typical gradient would be a linear increase in Mobile Phase B, for example, from 5% to 65% over 30 minutes.
-
Detection : UV absorbance is monitored at 214 nm and 280 nm.
-
Data Analysis : The purity is calculated by integrating the peak area of the main peptide and expressing it as a percentage of the total peak area.
Expected Results:
| Parameter | Specification |
| Purity | >95% (for most research applications) |
| Retention Time | Consistent for a given set of parameters |
Mass Spectrometry (MS)
MS is used to confirm the identity of the synthetic peptide by verifying its molecular weight.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation : The peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile with 0.1% formic acid).
-
Infusion : The sample is infused into the mass spectrometer.
-
Data Acquisition : Mass spectra are acquired in positive ion mode.
-
Data Analysis : The resulting spectrum is deconvoluted to determine the monoisotopic mass of the peptide.
Expected Results:
| Parameter | Expected Value |
| Observed Molecular Weight | 1878.14 ± 1 Da |
Composition and Concentration
Amino Acid Analysis (AAA)
AAA confirms the amino acid composition of the peptide and can be used to determine the net peptide content.[7]
Experimental Protocol: Amino Acid Analysis
-
Hydrolysis : The peptide is hydrolyzed into its constituent amino acids using 6 M HCl at 110°C for 24 hours.[8]
-
Derivatization : The hydrolyzed amino acids are derivatized to make them detectable.
-
Chromatographic Separation : The derivatized amino acids are separated using ion-exchange or reversed-phase chromatography.[8][9]
-
Quantification : The amount of each amino acid is quantified by comparing its peak area to that of known standards.
Expected Results: The molar ratios of the constituent amino acids should correspond to the theoretical composition of the ENGLPVHLDQSIFRRP sequence.
Safety and Purity
Endotoxin Testing
For in vivo or cell-based assays, it is crucial to ensure that the peptide preparation is free from endotoxin contamination.
Experimental Protocol: Limulus Amebocyte Lysate (LAL) Assay
-
Assay Method : The gel-clot method is a common qualitative test, while chromogenic and turbidimetric assays provide quantitative results.[10][11]
-
Procedure : The peptide sample is incubated with the LAL reagent. The formation of a gel clot (in the gel-clot method) or a color change/increase in turbidity indicates the presence of endotoxins.[11]
-
Quantification : For quantitative assays, the results are compared to a standard curve of known endotoxin concentrations.
Expected Results:
| Parameter | Specification |
| Endotoxin Level | < 0.1 EU/µg (for cell-based assays) |
| < 5 EU/kg (for in vivo studies, non-intrathecal)[12] |
Troubleshooting Guides
Issue 1: Peptide Solubility Problems
Q: My Angiogenin Fragment (108-123) will not dissolve in my aqueous buffer. What should I do?
A: The solubility of a peptide is determined by its amino acid sequence. To determine the best solvent, first assess the overall charge of the peptide.
-
Charge Calculation :
-
Acidic residues (D, E): -1 each
-
Basic residues (R, K, H): +1 each
-
N-terminus: +1
-
C-terminus: -1
-
For ENGLPVHLDQSIFRRP: E(-1), D(-1), H(+1), R(+1), R(+1) + N-terminus(+1) + C-terminus(-1) = +1. This peptide is slightly basic.
-
-
Solubilization Strategy :
-
First, try dissolving a small amount of the peptide in sterile, distilled water.[6]
-
If it does not dissolve, try a dilute acidic solution, such as 10% acetic acid.[13]
-
For highly hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF can be used to initially dissolve the peptide, followed by dilution with the aqueous buffer.[14]
-
Sonication can also aid in dissolving the peptide.
-
Issue 2: Inconsistent Experimental Results
Q: I am seeing high variability in my cell-based assays using this peptide. What could be the cause?
A: Inconsistent results can stem from several factors related to peptide quality and handling.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
-
Potential Causes and Solutions :
-
Trifluoroacetate (TFA) Contamination : Residual TFA from HPLC purification can be cytotoxic. If suspected, consider TFA removal services or using a different salt form of the peptide.
-
Peptide Degradation : The sequence contains histidine, phenylalanine, and arginine which can be susceptible to oxidation. Store the peptide properly and use fresh solutions.[5]
-
Incorrect Concentration : The gross weight of a lyophilized peptide includes water and counterions. Determine the net peptide content for accurate dosing.[7]
-
Signaling Pathways
Angiogenin (the parent protein of this fragment) is involved in promoting angiogenesis through various signaling pathways. Understanding these can provide context for the inhibitory effects of the 108-123 fragment.
Caption: Simplified signaling pathway of Angiogenin.
Angiogenin binds to receptors on endothelial cells, activating pathways like PI3K/Akt/mTOR and ERK1/2.[15] This leads to downstream effects promoting cell proliferation, migration, and survival. Angiogenin can also translocate to the nucleus to enhance ribosomal RNA (rRNA) transcription.[15][16] The Angiogenin Fragment (108-123) acts as an inhibitor, likely by competing with the full-length protein, thus blocking these pro-angiogenic signals.
References
- 1. Buy ANGIOGENIN (108-123) | 112173-48-5 [smolecule.com]
- 2. adooq.com [adooq.com]
- 3. NB-64-86367-50mg | Angiogenin Fragment (108-123) [112173-48-5] Clinisciences [clinisciences.com]
- 4. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 5. genscript.com [genscript.com]
- 6. genscript.com [genscript.com]
- 7. Analytical methods and Quality Control for peptide products [biosynth.com]
- 8. Analysis of Peptides and Conjugates by Amino Acid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Endotoxin Testing Analysis and Removal - Bio-Synthesis, Inc. [biosyn.com]
- 11. Overview of Endotoxin Testing Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 12. rdworldonline.com [rdworldonline.com]
- 13. biobasic.com [biobasic.com]
- 14. jpt.com [jpt.com]
- 15. Angiogenin - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Inhibitory Activity of Angiogenin Fragment (108-123) on Angiogenin: A Comparative Guide
Angiogenin (ANG) is a 14.1 kDa protein that plays a pivotal role in angiogenesis, the formation of new blood vessels from pre-existing ones.[1] Its involvement in pathological conditions such as cancer and neurological diseases has made it a significant target for therapeutic intervention.[1] A key to its function is its ribonucleolytic (RNase) activity, which is essential for its biological actions.[2] This guide provides a comparative analysis of the inhibitory activity of a specific C-terminal peptide, Angiogenin Fragment (108-123), against the full-length Angiogenin protein. We will delve into its mechanism of action, compare its efficacy with other known inhibitors, and provide detailed experimental protocols for validation.
Angiogenin Fragment (108-123): A Competitive Inhibitor
Angiogenin Fragment (108-123) is a peptide segment derived from the C-terminus of the Angiogenin protein.[3][4][5] This fragment has been identified as a competitive inhibitor, effectively disrupting the enzymatic and biological activities of the parent molecule.[6] Research indicates that this peptide exhibits concentration-dependent inhibition of Angiogenin's ribonucleolytic activity.[6]
Comparative Inhibitory Activity
To contextualize the inhibitory potential of Angiogenin Fragment (108-123), it is compared with other small-molecule inhibitors that have been identified through high-throughput screening.
| Inhibitor | Type | Target | Ki (Inhibition Constant) | Reference |
| Angiogenin Fragment (108-123) | Peptide | Angiogenin | 278 µM (with tRNA as substrate) | [6] |
| NSC-65828 | Small Molecule | Angiogenin | 81 µM | [7] |
| C-181431 | Small Molecule | Angiogenin | <100 µM | [2][8] |
Experimental Protocols
Detailed methodologies are crucial for the validation of inhibitory activity. Below are protocols for key experiments.
Ribonucleolytic Activity Assay
This assay is fundamental to determining the direct inhibitory effect on Angiogenin's enzymatic function.
-
Objective: To measure the inhibition of Angiogenin's RNase activity.
-
Materials:
-
Recombinant human Angiogenin
-
Angiogenin Fragment (108-123) or other test inhibitors
-
Substrate: transfer RNA (tRNA) or a synthetic dinucleotide substrate
-
Reaction Buffer (e.g., 0.1 M MES, pH 6.0)
-
RNase inhibitor (for negative controls)[9]
-
HPLC system or denaturing polyacrylamide gel electrophoresis (PAGE) equipment
-
-
Procedure:
-
Prepare reaction mixtures containing Angiogenin and varying concentrations of the inhibitor in the reaction buffer.
-
Initiate the reaction by adding the tRNA substrate.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction (e.g., by adding a strong acid or by heat inactivation).
-
Analyze the cleavage products. For HPLC, peak areas of the substrate and product are used to calculate the reaction rate.[8] For PAGE, the cleavage of tRNA is visualized by staining.[9]
-
The inhibition constant (Ki) is calculated from the dependence of the reaction rate on the inhibitor concentration.[8]
-
Cell Proliferation Assay
This assay assesses the impact of inhibiting Angiogenin on cell growth, a key aspect of its biological function.
-
Objective: To determine if the inhibitor can block Angiogenin-induced cell proliferation.
-
Materials:
-
Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
Cell culture medium and supplements
-
Angiogenin
-
Angiogenin Fragment (108-123) or other test inhibitors
-
BrdU (5-bromo-2'-deoxyuridine) incorporation assay kit or MTS assay kit
-
-
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to adhere.
-
Starve the cells to synchronize their cell cycle.
-
Treat the cells with Angiogenin in the presence or absence of the inhibitor at various concentrations.
-
Incubate for a period sufficient to observe proliferation (e.g., 24-48 hours).
-
Assess cell proliferation using a BrdU or MTS assay according to the manufacturer's instructions.[10] The BrdU assay measures DNA synthesis, while the MTS assay measures cell viability.
-
In Vitro Angiogenesis (Tube Formation) Assay
This assay models the formation of capillary-like structures, a hallmark of angiogenesis.
-
Objective: To evaluate the inhibitor's effect on the ability of endothelial cells to form tube-like networks.
-
Materials:
-
HUVECs
-
Matrigel™ or a similar basement membrane extract
-
Angiogenin
-
Angiogenin Fragment (108-123) or other test inhibitors
-
-
Procedure:
-
Coat the wells of a 96-well plate with Matrigel™ and allow it to polymerize.
-
Seed HUVECs onto the Matrigel™-coated wells.
-
Treat the cells with Angiogenin and the test inhibitor.
-
Incubate for a period that allows for tube formation (typically 6-18 hours).
-
Visualize the tube-like structures using a microscope and quantify the extent of network formation (e.g., by measuring total tube length or the number of branch points).[10]
-
Visualizations
Diagrams illustrating the signaling pathways and experimental workflows provide a clearer understanding of the underlying mechanisms and processes.
Caption: Angiogenin signaling pathway leading to angiogenesis.
Caption: Experimental workflow for validating Angiogenin inhibitors.
References
- 1. Angiogenin - Wikipedia [en.wikipedia.org]
- 2. Identification of small-molecule inhibitors of human angiogenin and characterization of their binding interactions guided by computational docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Buy ANGIOGENIN (108-123) | 112173-48-5 [smolecule.com]
- 7. A small-molecule inhibitor of the ribonucleolytic activity of human angiogenin that possesses antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Assay for ribosome stimulation of angiogenin nuclease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
comparing the efficacy of Angiogenin Fragment (108-123) to other Angiogenin fragments
For Researchers, Scientists, and Drug Development Professionals
Angiogenin (ANG), a 14 kDa protein, is a potent mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. Its role in various physiological and pathological processes, including tumor growth and metastasis, has made it a significant target for therapeutic development. The biological activity of angiogenin is multifaceted, involving ribonucleolytic activity, cell surface interactions, and nuclear translocation, ultimately leading to endothelial cell proliferation, migration, and tube formation. Various fragments of angiogenin have been studied to either mimic or inhibit its functions, offering potential as pro- or anti-angiogenic agents. This guide provides a comparative analysis of the efficacy of Angiogenin Fragment (108-123) against other notable angiogenin fragments, supported by available experimental data.
Comparative Efficacy of Angiogenin Fragments
The biological effects of angiogenin fragments are diverse, with different regions of the parent protein exhibiting distinct functionalities. The N-terminal and C-terminal fragments, in particular, have been shown to possess opposing effects on endothelial cell behavior.
| Fragment | Source/Type | Primary Effect on Endothelial Cells | Quantitative Data | Reference |
| Angiogenin (1-6) | N-terminal fragment of Bovine Angiogenin (ANG-1) | Proliferative | Proliferation comparable to the native ANG-1 protein. | [1] |
| Angiogenin (108-123) | C-terminal fragment of Human Angiogenin | Inhibitory | Inhibits cell proliferation. | [1] |
| Angiogenin (103-124) | C-terminal fragment of Bovine Angiogenin (ANG-1) | Inhibitory | Less inhibitory to cell proliferation compared to human Angiogenin (108-123). | [1] |
| Angiogenin (62-67) | Internal fragment of Bovine Angiogenin (ANG-1) | No significant effect | No significant impact on HUVEC proliferation. | [1] |
Table 1: Comparison of the Effects of Angiogenin Fragments on Endothelial Cell Proliferation. This table summarizes the observed effects of different angiogenin fragments on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).
| Fragment | Source/Type | Effect on Tube Formation (Matrigel Assay) | Reference |
| Angiogenin (1-6) | N-terminal fragment of Bovine Angiogenin (ANG-1) | Promotes tube formation (similar to native protein) | [1] |
| Angiogenin (108-123) | C-terminal fragment of Human Angiogenin | Promotes tube formation | [1] |
| Angiogenin (103-124) | C-terminal fragment of Bovine Angiogenin (ANG-1) | Promotes tube formation (similar to native protein) | [1] |
Table 2: Comparison of the Effects of Angiogenin Fragments on in vitro Angiogenesis (Tube Formation). This table outlines the impact of various angiogenin fragments on the formation of capillary-like structures by HUVECs on Matrigel.
| Fragment | Activity | Quantitative Data | Reference |
| Angiogenin (108-123) | Inhibition of Ribonucleolytic Activity | Ki = 278 μM | [2] |
Table 3: Inhibitory Effect of Angiogenin Fragment (108-123) on Ribonucleolytic Activity. This table provides the inhibition constant (Ki) of the (108-123) fragment against the enzymatic activity of full-length angiogenin.
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and the methods used to evaluate these fragments, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Angiogenin signaling cascade leading to angiogenesis.
Caption: Workflow for assessing Angiogenin fragment efficacy.
Detailed Experimental Protocols
HUVEC Proliferation Assay
This assay measures the effect of angiogenin fragments on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).
Methodology:
-
Cell Seeding: HUVECs are seeded in 96-well plates at a density of 5,000-10,000 cells per well in complete endothelial growth medium.
-
Treatment: After 24 hours of incubation to allow for cell attachment, the medium is replaced with a basal medium containing various concentrations of the angiogenin fragments to be tested. Control wells receive the vehicle alone.
-
Incubation: The plates are incubated for 48-72 hours.
-
Quantification: Cell proliferation is quantified using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay, which measures the metabolic activity of viable cells. Alternatively, direct cell counting or DNA synthesis measurement (e.g., BrdU incorporation) can be performed.
-
Data Analysis: The absorbance is read using a microplate reader, and the results are expressed as a percentage of the control. Dose-response curves are generated to determine the EC50 (for proliferative fragments) or IC50 (for inhibitory fragments).
Matrigel Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Methodology:
-
Matrigel Coating: A 96-well plate is coated with Matrigel, a basement membrane extract, and allowed to solidify at 37°C.
-
Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in a basal medium containing the angiogenin fragments at various concentrations.
-
Incubation: The plate is incubated for 6-18 hours to allow for the formation of tube-like structures.
-
Visualization and Quantification: The formation of capillary-like networks is observed and photographed using a microscope. The extent of tube formation is quantified by measuring parameters such as the total tube length, number of branch points, and total mesh area using image analysis software.
-
Data Analysis: The quantitative data from treated wells are compared to the control to determine the pro- or anti-angiogenic effect of the fragments.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is an in vivo model used to study angiogenesis and the effects of various compounds on blood vessel formation.
Methodology:
-
Egg Incubation: Fertilized chicken eggs are incubated for 3-4 days to allow for the development of the chorioallantoic membrane.
-
Windowing: A small window is carefully made in the eggshell to expose the CAM.
-
Sample Application: A sterile filter paper disc or a carrier substance (e.g., Matrigel) containing the angiogenin fragment is placed on the CAM.
-
Incubation: The window is sealed, and the eggs are incubated for another 2-3 days.
-
Observation and Quantification: The CAM is observed for the formation of new blood vessels around the application site. The angiogenic response is quantified by counting the number of new blood vessel branches converging towards the sample.
-
Data Analysis: The angiogenic or anti-angiogenic activity is determined by comparing the vascular density in the treated CAMs to that of the controls.
Ribonucleolytic Activity Assay
This assay measures the enzymatic activity of angiogenin and the inhibitory potential of its fragments.
Methodology:
-
Substrate Preparation: A suitable RNA substrate, such as yeast tRNA or a synthetic fluorogenic substrate, is prepared in a reaction buffer.
-
Enzyme and Inhibitor Incubation: Full-length angiogenin is pre-incubated with various concentrations of the inhibitory fragment (e.g., Angiogenin 108-123).
-
Reaction Initiation: The enzymatic reaction is initiated by adding the RNA substrate to the enzyme/inhibitor mixture.
-
Measurement of Activity: The cleavage of the RNA substrate is monitored over time. For tRNA, this can be done by analyzing the cleavage products on a denaturing polyacrylamide gel. For fluorogenic substrates, the increase in fluorescence upon cleavage is measured using a fluorometer.
-
Data Analysis: The initial reaction rates are calculated. For inhibitory fragments, the data is used to determine the inhibition constant (Ki) by fitting it to appropriate enzyme inhibition models.[2]
Conclusion
The available data indicates that different fragments of angiogenin can exert opposing effects on endothelial cell functions critical for angiogenesis. The N-terminal fragment (1-6) of bovine angiogenin appears to be pro-angiogenic, promoting cell proliferation, while the C-terminal fragment (108-123) of human angiogenin is inhibitory. Interestingly, both fragments, along with a C-terminal fragment of bovine angiogenin, have been reported to promote tube formation in the Matrigel assay, suggesting a more complex role in the morphogenesis of vascular structures. The inhibitory effect of the (108-123) fragment is further substantiated by its ability to block the ribonucleolytic activity of the full-length protein.
For researchers and drug development professionals, these findings highlight the potential of specific angiogenin fragments as targeted therapeutic agents. Further quantitative, head-to-head comparative studies of these fragments in standardized human cell-based and in vivo models are warranted to fully elucidate their therapeutic potential and to determine their precise dose-dependent effects on the various stages of angiogenesis.
References
Angiogenin Fragment (108-123) vs. Full-Length Angiogenin: A Comparative Guide to Functional Assays
A comprehensive analysis of full-length Angiogenin (ANG) and its C-terminal fragment (108-123) reveals distinct functional profiles in key biological assays. While full-length ANG acts as a potent pro-angiogenic and mitogenic factor, the ANG(108-123) fragment predominantly functions as an inhibitor of these activities. This guide provides a detailed comparison of their performance in functional assays, supported by experimental data and methodologies for researchers in angiogenesis and drug development.
Angiogenin, a 14.1 kDa protein, is a well-established mediator of angiogenesis, the formation of new blood vessels. It exerts its biological effects through multiple mechanisms, including its intrinsic ribonucleolytic activity and by engaging cell surface receptors to activate signaling pathways crucial for cell proliferation and migration. The C-terminal fragment, ANG(108-123), has been investigated as a potential modulator of full-length ANG's function.
Comparative Analysis of Functional Activities
The functional differences between full-length ANG and the ANG(108-123) fragment are most evident in assays measuring cell proliferation, angiogenesis, and enzymatic activity.
| Functional Assay | Full-Length Angiogenin (ANG) | Angiogenin Fragment (108-123) | Key Findings |
| Cell Proliferation | Stimulates proliferation of endothelial cells (e.g., HUVECs) and various cancer cell lines.[1][2][3] | Inhibits ANG-induced cell proliferation.[4] | Full-length ANG acts as a mitogen, while the fragment antagonizes this effect. |
| Angiogenesis (Tube Formation Assay) | Induces the formation of capillary-like structures (tubes) by endothelial cells on Matrigel.[5] | Inhibits ANG-induced tube formation. However, one study reports the fragment itself can induce branch point formation.[4] | Full-length ANG is pro-angiogenic. The fragment is primarily anti-angiogenic, though some context-dependent pro-angiogenic activity cannot be ruled out. |
| Angiogenesis (Chick Chorioallantoic Membrane - CAM Assay) | Promotes neovascularization. | Significantly decreases ANG-induced neovascularization.[6][7] | In this in vivo model, the fragment demonstrates clear inhibitory effects on ANG-driven angiogenesis. |
| Ribonucleolytic Activity | Possesses intrinsic, albeit weak, ribonuclease activity, which is crucial for its biological functions.[8] | Competitively inhibits the ribonucleolytic activity of full-length ANG with an apparent inhibition constant (Ki) of 278 µM.[6] | The fragment acts as a direct enzymatic inhibitor of the full-length protein. |
Signaling Pathways
Full-length Angiogenin has been shown to activate key signaling pathways involved in cell survival and proliferation, notably the Extracellular signal-regulated kinase 1/2 (ERK1/2) and the Protein Kinase B (Akt) pathways.[7][9] Upon binding to its putative receptor on the endothelial cell surface, ANG triggers a signaling cascade that leads to the phosphorylation and activation of ERK1/2 and Akt.[7][9] This signaling is crucial for mediating the downstream effects of ANG, including cell proliferation and migration. The inhibitory effects of the ANG(108-123) fragment on ANG-induced cell proliferation suggest that it may interfere with the activation of these signaling pathways, although direct evidence of its effect on ERK1/2 and Akt phosphorylation is not yet well-documented.
References
- 1. A putative angiogenin receptor in angiogenin-responsive human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endogenous angiogenin in endothelial cells is a general requirement for cell proliferation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sfd.si [sfd.si]
- 5. Angiogenin promotes tumoral growth and angiogenesis by regulating matrix metallopeptidase-2 expression via the ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy ANGIOGENIN (108-123) | 112173-48-5 [smolecule.com]
- 7. Angiogenin activates Erk1/2 in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Angiogenin - Wikipedia [en.wikipedia.org]
- 9. Three decades of research on angiogenin: a review and perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Angiogenin Fragment (108-123) and Other Angiogenesis Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Angiogenin Fragment (108-123) and other prominent angiogenesis inhibitors, including Endostatin, Angiostatin, and Thrombospondin-1. This document summarizes their mechanisms of action, presents available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to aid in the evaluation and selection of these agents for research and therapeutic development.
Introduction to Angiogenesis and Its Inhibition
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions, such as wound healing and reproduction, and in pathological conditions, most notably cancer. Tumors require a dedicated blood supply to grow beyond a few millimeters, making the inhibition of angiogenesis a key therapeutic strategy. A variety of endogenous and synthetic molecules have been identified that can interfere with this process, each with distinct mechanisms of action. This guide focuses on a comparative analysis of Angiogenin Fragment (108-123) against other well-characterized angiogenesis inhibitors.
Overview of Angiogenesis Inhibitors
Angiogenin Fragment (108-123): This synthetic peptide corresponds to the C-terminal region of angiogenin, a potent angiogenic factor.[1][2] Paradoxically, this fragment acts as an inhibitor of the full-length protein's enzymatic and biological activities.[1][2] It has been shown to significantly decrease angiogenin-induced neovascularization, likely by interfering with the cellular processes stimulated by angiogenin, such as endothelial cell survival, proliferation, and tube formation.[3]
Endostatin: A 20-kDa C-terminal fragment of collagen XVIII, Endostatin is a broad-spectrum angiogenesis inhibitor. It has been shown to inhibit the proliferation and migration of endothelial cells and can interfere with the pro-angiogenic actions of growth factors like VEGF and bFGF.
Angiostatin: This 38-kDa internal fragment of plasminogen is a potent inhibitor of angiogenesis and was one of the first endogenous angiogenesis inhibitors to be discovered. It is known to inhibit endothelial cell proliferation and migration and can induce apoptosis in these cells.
Thrombospondin-1 (TSP-1): A large, multifunctional glycoprotein, TSP-1 is a potent endogenous inhibitor of angiogenesis.[4] It exerts its effects through both direct and indirect mechanisms, including inhibiting endothelial cell migration and survival, and sequestering pro-angiogenic growth factors.[4]
Comparative Data on Anti-Angiogenic Activity
Direct quantitative comparisons of the potency of Angiogenin Fragment (108-123) with other angiogenesis inhibitors in standardized assays are limited in publicly available literature. While the inhibitory nature of the fragment is established, head-to-head studies providing comparative IC50 values are not readily found. The following table summarizes the available quantitative and qualitative data.
| Inhibitor | Target/Mechanism | In Vitro Assay | In Vivo Assay | Quantitative Data (IC50/Ki) |
| Angiogenin Fragment (108-123) | Inhibits Angiogenin's ribonucleolytic and biological activities.[1][2] | Inhibition of tRNA cleavage.[1] | Chick Chorioallantoic Membrane (CAM) Assay.[1][2] | Ki = 278 μM (for tRNA cleavage) |
| Endostatin | Broad-spectrum; inhibits endothelial cell proliferation and migration. | Endothelial Cell Proliferation/Migration Assays.[5] | Matrigel Plug Assay.[5] | Fragments I (6-49) and IV (134-178) showed higher potency than full-length endostatin in inhibiting cell proliferation and migration.[5] |
| Angiostatin | Inhibits endothelial cell proliferation and migration; induces apoptosis. | Endothelial Cell Proliferation/Migration Assays. | Various tumor models. | A novel form, BL-angiostatin, inhibited angiogenesis in vitro at 20 nM. |
| Thrombospondin-1 (TSP-1) | Inhibits endothelial cell migration and survival; sequesters growth factors.[4] | Endothelial Cell Proliferation Assay. | CAM Assay. | GST type 1 repeat fusion protein blocked VEGF-mediated angiogenesis by 57% in a CAM assay. |
Signaling Pathways
The signaling pathways through which these inhibitors exert their anti-angiogenic effects are complex and often involve multiple targets.
Angiogenin Fragment (108-123) Signaling
The primary mechanism of Angiogenin Fragment (108-123) is the direct inhibition of angiogenin. By binding to angiogenin, it likely prevents its interaction with endothelial cells and subsequent downstream signaling. Full-length angiogenin promotes angiogenesis by translocating to the nucleus and stimulating ribosomal RNA transcription, as well as activating signaling cascades like the ERK1/2 and Akt pathways. The inhibitory fragment disrupts these processes.
Inhibition of Angiogenin Signaling Pathway.
Endostatin Signaling
Endostatin's anti-angiogenic effects are mediated through its interaction with several cell surface receptors, including integrins (α5β1 and αvβ3) and glypicans. This binding can interfere with pro-angiogenic signaling pathways initiated by factors like VEGF and bFGF, ultimately leading to the inhibition of endothelial cell migration, proliferation, and survival.
Endostatin Anti-Angiogenic Signaling Pathway.
Angiostatin Signaling
Angiostatin interacts with multiple cell surface proteins, including ATP synthase, integrins, and angiomotin.[6] Its binding to ATP synthase can disrupt cellular pH regulation and induce apoptosis.[6] Interaction with integrins can inhibit endothelial cell migration.[6] Furthermore, it can interfere with signaling pathways downstream of growth factor receptors.
References
- 1. C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.uky.edu [scholars.uky.edu]
- 3. Buy ANGIOGENIN (108-123) | 112173-48-5 [smolecule.com]
- 4. Angiogenin, angiopoietin-1, angiopoietin-2, and endostatin serum levels in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the structure-activity relationship of endostatin: synthesis of human endostatin peptides exhibiting potent antiangiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-angiogenin activity of the peptides complementary to the receptor-binding site of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Angiogenin Fragment (108-123) and Angiostatin in Anti-Angiogenesis Research
This guide provides a detailed, objective comparison of two prominent anti-angiogenic agents: Angiogenin Fragment (108-123) and Angiostatin. Tailored for researchers, scientists, and drug development professionals, this document outlines their mechanisms of action, presents comparative quantitative data, details common experimental protocols, and visualizes key pathways and workflows.
Introduction and Overview
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and pathological conditions like tumor growth.[1] The inhibition of angiogenesis has emerged as a promising therapeutic strategy, particularly in oncology.[1] Among the numerous endogenous inhibitors discovered, Angiostatin and peptides derived from other angiogenic factors, such as Angiogenin Fragment (108-123), have garnered significant interest.
Angiogenin Fragment (108-123) is a synthetic C-terminal peptide derived from angiogenin, a potent angiogenic factor.[2][3] Paradoxically, this fragment acts as an inhibitor of its parent protein, effectively blocking its pro-angiogenic activities.[2]
Angiostatin , a proteolytic fragment of plasminogen, is a naturally occurring and potent endogenous inhibitor of angiogenesis.[4][5] First isolated from the urine of tumor-bearing mice, it has been shown to induce tumor regression in various animal models.[5][6]
Mechanism of Action
The two agents inhibit angiogenesis through distinct mechanisms. Angiogenin Fragment (108-123) acts as a direct antagonist to a specific pro-angiogenic factor, while Angiostatin has a broader, multi-targeted effect on endothelial cells and the tumor microenvironment.
Angiogenin Fragment (108-123): Competitive Inhibition
The primary mechanism of Angiogenin Fragment (108-123) is the direct competitive inhibition of the full-length angiogenin protein.[7]
-
Inhibition of Ribonucleolytic Activity : Angiogenin's angiogenic effect is dependent on its ribonucleolytic (RNase) activity.[8] The (108-123) fragment, corresponding to a C-terminal region of angiogenin, binds to the parent protein and competitively inhibits its ability to cleave RNA substrates like transfer RNA (tRNA).[3][7] This suppression of enzymatic function is a key component of its anti-angiogenic effect.
-
Disruption of Angiogenic Signaling : By binding to angiogenin, the fragment prevents the parent molecule from interacting with endothelial cells, thereby disrupting downstream processes required for angiogenesis, including cell proliferation, migration, and tube formation.[7][9] It interferes with angiogenin's ability to undergo nuclear translocation in endothelial cells, a critical step for its function.[3]
Angiostatin: A Multi-Pathway Inhibitor
Angiostatin exerts its anti-angiogenic effects through interactions with multiple cell surface and intracellular targets, leading to the inhibition of endothelial cell migration, proliferation, and the induction of apoptosis.[4][6]
-
Interaction with Cell Surface Receptors : Angiostatin binds to several proteins on the surface of endothelial cells, including ATP synthase, integrins (specifically αvβ3), and angiomotin.[4][10] Binding to ATP synthase can inhibit its activity, potentially leading to apoptosis.[4]
-
Induction of Apoptosis : Angiostatin can trigger programmed cell death in endothelial cells through at least two distinct pathways: an intrinsic pathway mediated by p53 and an extrinsic pathway involving FasL engagement.[11]
-
Inhibition of Cell Proliferation and Migration : It blocks the proliferation and migration of endothelial cells, key steps in the formation of new vessels.[6]
-
Immune Modulation : Evidence suggests that angiostatin's effects are not solely due to direct action on endothelial cells. It can act as an immune modulator, with its anti-angiogenic activity being dependent on the IL-12 signaling system and the presence of innate immune cells like macrophages.[12]
Quantitative Data Comparison
This table summarizes the available quantitative data for the two inhibitors based on published experimental results. Direct head-to-head comparative studies are limited; therefore, data is compiled from individual assessments.
| Parameter | Angiogenin Fragment (108-123) | Angiostatin | Source |
| Inhibitor Type | Synthetic Peptide, Competitive Inhibitor | Endogenous Protein Fragment | [2],[4] |
| Primary Target | Angiogenin | Endothelial Cells, Immune Cells | [7],[12] |
| Inhibition Constant (Ki) | 278 µM (for tRNA degradation) | Not specified | [7] |
| Reported Efficacy | 39% inhibition of tRNA degradation | Potent inhibitor of tumor growth and angiogenesis in animal models | [7],[5] |
Key Signaling and Relationship Diagrams
The following diagrams, generated using DOT language, visualize the signaling pathways and functional relationships of these inhibitors.
Caption: Signaling pathway for Angiogenin Fragment (108-123) anti-angiogenesis.
Caption: Multi-pathway mechanism of action for Angiostatin.
Caption: General experimental workflow for anti-angiogenesis studies.
Detailed Experimental Protocols
Standardized in vitro assays are crucial for evaluating and comparing the efficacy of anti-angiogenic compounds. Below are detailed methodologies for three key experiments.
Endothelial Cell Proliferation Assay
This assay measures the effect of a compound on the proliferation rate of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
-
Objective : To quantify the inhibition of endothelial cell growth.
-
Methodology :
-
Cell Seeding : Seed HUVECs into 96-well plates at a density of approximately 1x10³ to 2.5x10⁴ cells/well in complete endothelial growth medium.[13][14] Incubate for 12-24 hours to allow for cell attachment.
-
Serum Starvation (Optional) : To synchronize cells and reduce baseline proliferation, replace the medium with a low-serum (e.g., 0.2-2% FBS) medium and incubate for an additional 24 hours.[13][14]
-
Treatment : Replace the medium with low-serum medium containing various concentrations of the test compound (Angiogenin Fragment or Angiostatin) and a pro-angiogenic stimulus (e.g., VEGF at 20 ng/ml).[13] Include positive (stimulus only) and negative (low-serum medium only) controls.
-
Incubation : Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[13][15]
-
Quantification : Assess cell viability and proliferation using a metabolic assay like CCK-8 or CellTiter-Glo®, which measures metabolic activity or ATP content, respectively.[14][15] Read the absorbance or luminescence according to the manufacturer's protocol.
-
Analysis : Calculate the percentage of inhibition relative to the positive control and determine the IC50 value.
-
Endothelial Cell Migration Assay (Wound Healing)
This assay assesses the impact of a compound on the directional migration of endothelial cells, mimicking the cell movement that occurs during angiogenesis.
-
Objective : To measure the inhibition of endothelial cell migration.
-
Methodology :
-
Create Monolayer : Seed HUVECs in a 12-well or 24-well plate and grow them to 90-100% confluency.[16][17]
-
Create Wound : Use a sterile 200 µL pipette tip to create a straight, uniform scratch through the center of the cell monolayer.[16]
-
Wash : Gently wash the wells with PBS to remove detached cells.[16]
-
Treatment : Add medium containing the test compound at various concentrations, along with a migratory stimulus like VEGF (10 ng/mL).
-
Imaging : Immediately capture images of the wounds at time zero (T₀) using a phase-contrast microscope.
-
Incubation : Incubate the plate for 8-12 hours at 37°C and 5% CO₂ to allow for cell migration into the wounded area.
-
Final Imaging : Capture images of the same wound fields at the end of the incubation period (T₈).
-
Analysis : Measure the area of the wound at T₀ and T₈ using image analysis software (e.g., ImageJ with the TScratch plugin).[16] Calculate the percentage of wound closure or recovery and compare treated groups to the control.[16]
-
Endothelial Cell Tube Formation Assay
This is one of the most widely used in vitro assays to model the reorganization and differentiation of endothelial cells into capillary-like structures.[18]
-
Objective : To evaluate the ability of a compound to inhibit the formation of three-dimensional, tube-like networks by endothelial cells.
-
Methodology :
-
Coat Plate : Thaw a basement membrane extract (BME) solution, such as Matrigel®, on ice. Using pre-chilled pipette tips, add 50-250 µL of the BME solution to each well of a pre-chilled 96-well or 24-well plate.[19][20]
-
Solidify Gel : Incubate the plate at 37°C for at least 30 minutes to allow the BME to solidify into a gel.[19]
-
Prepare Cells : Harvest HUVECs and resuspend them in a small volume of endothelial basal medium containing the test compounds at desired concentrations.
-
Seed Cells : Plate the cell suspension onto the solidified BME gel at a density of 1.5-3 x 10⁴ cells per well (for a 96-well plate).[20]
-
Incubation : Incubate at 37°C and 5% CO₂ for 4 to 18 hours. Tube formation typically occurs rapidly, within hours.[18][19]
-
Imaging : Visualize and photograph the tube network using a phase-contrast microscope.
-
Quantification : Analyze the images to quantify angiogenesis. Key parameters include the total tube length, the number of branch points, and the total area covered by the tube network. This can be done using specialized imaging software.
-
Conclusion
Both Angiogenin Fragment (108-123) and Angiostatin are valuable tools in the study of anti-angiogenesis, but they operate through fundamentally different principles.
-
Angiogenin Fragment (108-123) offers high specificity by targeting a single pro-angiogenic factor. This makes it an excellent tool for studies focused specifically on the role of angiogenin in pathological angiogenesis and for developing highly targeted therapeutics. Its mechanism is direct and antagonistic.[2][7]
-
Angiostatin represents a broader-spectrum inhibitor that affects multiple facets of the angiogenic process, from endothelial cell survival and migration to modulating the immune response.[4][11][12] This pleiotropic activity makes it a potent inhibitor in complex biological systems like tumors, where multiple pro-angiogenic pathways are often active.
For researchers, the choice between these two agents depends on the experimental question. To dissect the specific contribution of the angiogenin pathway, the (108-123) fragment is ideal. To study broader mechanisms of angiogenesis inhibition or to achieve potent suppression in complex in vivo models, Angiostatin may be more effective. This guide provides the foundational data and protocols to aid in the design and execution of such comparative studies.
References
- 1. Anti-Angiogenic and Anti-Inflammatory Effects of Statins: Relevance to Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adooq.com [adooq.com]
- 3. Angiogenin and Fragments [biosyn.com]
- 4. Angiostatin - Wikipedia [en.wikipedia.org]
- 5. Inhibition of tumor angiogenesis by angiostatin: from recombinant protein to gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angiostatin and Endostatin: Key Players in a Dual Threat Approach to Cancer Treatment [sigmaaldrich.com]
- 7. Buy ANGIOGENIN (108-123) | 112173-48-5 [smolecule.com]
- 8. New Insights into the Role of Angiogenin in Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ibidi.com [ibidi.com]
- 10. Angiostatin's molecular mechanism: aspects of specificity and regulation elucidated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Angiostatin antagonizes the action of VEGF-A in human endothelial cells via two distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Angiostatin anti-angiogenesis requires IL-12: The innate immune system as a key target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endothelial cell-proliferation assay [bio-protocol.org]
- 14. Endothelial cell proliferation assay [bio-protocol.org]
- 15. fujifilmcdi.com [fujifilmcdi.com]
- 16. 4.3. Endothelial Cell Migration Assay [bio-protocol.org]
- 17. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - ES [thermofisher.com]
- 19. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cellbiolabs.com [cellbiolabs.com]
Validating the Specificity of Angiogenin Fragment (108-123) for Angiogenin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Angiogenin Fragment (108-123) with other inhibitors of Angiogenin, a key protein implicated in tumor growth and angiogenesis. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to validate the specificity of this peptide fragment.
Comparative Analysis of Angiogenin Inhibitors
Angiogenin (ANG) is a potent inducer of neovascularization and its activity is a target for anti-cancer therapies. Several molecules have been identified that inhibit ANG's function. This section compares the performance of Angiogenin Fragment (108-123) with other notable inhibitors.
Table 1: Quantitative Comparison of Angiogenin Inhibitors
| Inhibitor | Type | Inhibition Constant (Ki) | Mechanism of Action |
| Angiogenin Fragment (108-123) | Peptide (C-terminal fragment) | 278 µM | Competitively inhibits ribonucleolytic activity |
| Placental Ribonuclease Inhibitor (RI) | Protein | 0.7 fM | Tightly binds to the active site, blocking substrate access |
| NSC-65828 | Small Molecule | 81 µM | Binds to the ribonucleolytic active site |
Experimental Validation of Specificity
The specificity of Angiogenin Fragment (108-123) is a critical attribute for its potential as a targeted therapeutic. The following experimental data and protocols support its specific action on Angiogenin.
Ribonucleolytic Activity Inhibition
The enzymatic activity of Angiogenin is crucial for its angiogenic function. Assays measuring the inhibition of this activity are a primary method for assessing the potency and specificity of inhibitors.
Table 2: Inhibition of Angiogenin's Ribonucleolytic Activity
| Inhibitor | Substrate | Result |
| Angiogenin Fragment (108-123) | tRNA | Concentration-dependent inhibition |
| Placental Ribonuclease Inhibitor (RI) | various RNAs | Potent inhibition |
| NSC-65828 | synthetic fluorogenic substrate | Inhibition of enzymatic activity |
A key aspect of specificity is the ability of an inhibitor to distinguish between Angiogenin and its homologs, such as Ribonuclease A (RNase A). While Angiogenin is a member of the ribonuclease A superfamily, specific inhibitors should ideally target Angiogenin with significantly higher affinity. Studies have shown that it is challenging to develop inhibitors that are highly specific for Angiogenin over RNase A. However, some rationally designed small molecule derivatives have been shown to have a modest two-fold better inhibition of Angiogenin compared to RNase A.
Inhibition of Angiogenesis
The biological output of Angiogenin's activity is the formation of new blood vessels. The Chick Chorioallantoic Membrane (CAM) assay is a widely used in vivo model to assess angiogenesis and its inhibition.
Table 3: Effect of Inhibitors on Angiogenesis (CAM Assay)
| Inhibitor | Effect on Angiogenesis |
| Angiogenin Fragment (108-123) | Significant decrease in neovascularization |
| Placental Ribonuclease Inhibitor (RI) | Abolishes angiogenic activity |
| NSC-65828 | Delays tumor formation by inhibiting angiogenesis in mouse models |
Experimental Protocols
Ribonucleolytic Activity Assay Protocol
This protocol is adapted from studies measuring the enzymatic activity of Angiogenin.
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 30 mM HEPES, pH 7.5, 30 mM NaCl).
-
Substrate: Use a suitable substrate, such as yeast tRNA or a synthetic fluorogenic substrate.
-
Enzyme and Inhibitor Preparation: Prepare solutions of purified human Angiogenin and the inhibitor (e.g., Angiogenin Fragment 108-123) at various concentrations.
-
Assay Procedure:
-
Pre-incubate Angiogenin with the inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the substrate to the enzyme-inhibitor mixture.
-
Incubate the reaction at 37°C for a specific time.
-
-
Detection:
-
For tRNA substrate, the reaction can be stopped by adding a denaturing gel-loading buffer. The cleavage products are then resolved by polyacrylamide gel electrophoresis and visualized by staining (e.g., with ethidium bromide).
-
For fluorogenic substrates, the increase in fluorescence is monitored continuously using a fluorometer.
-
-
Data Analysis: Determine the initial reaction velocities at different inhibitor concentrations to calculate the inhibition constant (Ki).
Chick Chorioallantoic Membrane (CAM) Assay Protocol
This protocol provides a general framework for the CAM assay.
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3-4 days.
-
Window Preparation: On day 3 or 4, create a small window in the eggshell to expose the CAM.
-
Sample Application:
-
Prepare sterile, non-toxic carriers (e.g., gelatin sponges or filter paper discs).
-
Saturate the carriers with the test substance (Angiogenin alone, Angiogenin plus inhibitor, or control vehicle).
-
Carefully place the carriers on the CAM.
-
-
Incubation: Reseal the window with sterile tape and return the eggs to the incubator for 2-3 days.
-
Analysis:
-
On the designated day, open the window and observe the CAM.
-
Quantify the angiogenic response by counting the number of blood vessels converging towards the carrier or by using image analysis software to measure vessel density and length.
-
Compare the results from the inhibitor-treated groups to the positive (Angiogenin only) and negative (vehicle only) controls.
-
Signaling Pathways and Experimental Workflows
Angiogenin Signaling Pathway
Angiogenin initiates a signaling cascade upon binding to the cell surface, leading to cell proliferation, migration, and invasion. A key interaction is with a putative 170-kDa receptor and cell-surface actin. This leads to the activation of downstream kinases such as ERK1/2 and Akt.[1][2]
Caption: Angiogenin signaling cascade initiation.
Experimental Workflow for Validating Inhibitor Specificity
The following workflow outlines the key steps to validate the specificity of an Angiogenin inhibitor like the 108-123 fragment.
Caption: Workflow for inhibitor specificity validation.
References
Safety Operating Guide
Essential Safety and Disposal Guide for Angiogenin Fragment (108-123)
For Immediate Use by Laboratory and Research Professionals
This document provides crucial safety, handling, and disposal protocols for Angiogenin Fragment (108-123), a synthetic peptide segment used in angiogenesis research. Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
I. Product Identification and Properties
Table 1: Chemical and Physical Properties of Angiogenin Fragment (108-123)
| Property | Value | Source |
| Molecular Formula | C83H132N26O24 | [1] |
| Molecular Weight | 1878.10 g/mol | [1] |
| Appearance | Lyophilized powder | [1] |
| Storage (Lyophilized) | -20°C, desiccated | [1] |
| Storage (In Solution) | -20°C, use within 1 month | [1] |
II. Handling and Personal Protective Equipment (PPE)
Standard laboratory safety protocols should be strictly followed when handling Angiogenin Fragment (108-123).
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety glasses or goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Body Protection: A standard laboratory coat is required.
-
III. Spill and Leak Procedures
In the event of a spill, adhere to the following procedures:
-
Evacuate and Ventilate: Ensure the spill area is clear of personnel and increase ventilation.
-
Containment: For powdered spills, avoid creating dust. Gently cover with an absorbent material like sand or vermiculite.[3] For liquid spills, absorb with an inert material.
-
Collection: Carefully sweep or scoop the contained material into a clearly labeled, sealed container for disposal.[3]
-
Decontamination: Clean the spill area thoroughly with an appropriate laboratory detergent and water. For equipment, an enzymatic detergent followed by a sodium hypochlorite solution can be effective for peptide decontamination.[4]
IV. Disposal Procedures
As no specific disposal instructions for Angiogenin Fragment (108-123) are available, general principles for non-hazardous laboratory chemical and peptide waste should be followed. Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.
-
Solid Waste:
-
Collect all solid waste, including unused lyophilized powder and contaminated consumables (e.g., weigh boats, pipette tips), in a designated, sealed, and clearly labeled waste container.
-
The label should include "Angiogenin Fragment (108-123) Waste" and any other information required by your institution.
-
Store the waste container in a secure, designated area until collection by your institution's hazardous waste program.
-
-
Liquid Waste:
-
Solutions containing Angiogenin Fragment (108-123) should not be disposed of down the drain unless explicitly permitted by your local EHS guidelines for non-hazardous chemical waste.[5][6][7]
-
Collect all liquid waste in a compatible, sealed, and clearly labeled container. The container should be appropriate for the solvent used (e.g., glass or plastic).[7]
-
The label should clearly identify the contents, including the peptide and all solvents.
-
Store with other chemical waste for collection and disposal by your institution's hazardous waste management service.
-
-
Empty Containers:
-
Thoroughly rinse empty containers that held Angiogenin Fragment (108-123) three times with an appropriate solvent.
-
Collect the rinsate as liquid chemical waste.[7]
-
Deface the original label on the container to prevent accidental reuse.[5]
-
Dispose of the cleaned, defaced container in the regular laboratory glass or plastic recycling, as appropriate.[7]
-
V. Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and proper disposal pathways for Angiogenin Fragment (108-123) waste generated in a laboratory setting.
Caption: Disposal workflow for Angiogenin Fragment (108-123).
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 4. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
- 5. sfasu.edu [sfasu.edu]
- 6. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Essential Safety and Operational Protocols for Handling Angiogenin Fragment (108-123)
This document provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Angiogenin Fragment (108-123). The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure laboratory safety and maintain the integrity of the research material.
Product Identification:
-
Product Name: Angiogenin Fragment (108-123)[1]
-
Appearance: White powder[2]
-
Storage Conditions: Store lyophilized at -20°C in a desiccated environment.[2][3] For solutions, store at -20°C and use within one month to avoid loss of potency. It is advisable to aliquot the solution to prevent multiple freeze-thaw cycles.[3]
Hazard Identification and Precautionary Measures: The chemical, physical, and toxicological properties of Angiogenin Fragment (108-123) have not been fully investigated.[2] Therefore, it should be handled with due care, assuming it is potentially hazardous. This product is intended for research use only and is not for human or animal administration.[2][3][4]
Key safety precautions include:
-
Avoiding inhalation of the powder.[2]
-
Preventing contact with eyes, skin, and clothing.[2]
-
Not releasing the material into the environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling Angiogenin Fragment (108-123) in various laboratory scenarios.
| Scenario | Required PPE | Purpose |
| Handling Lyophilized Powder (e.g., weighing, aliquoting) | - Nitrile gloves- Laboratory coat- Safety goggles with side shields- Face mask or respirator | To prevent skin contact, protect clothing from contamination, shield eyes from airborne particles, and avoid inhalation of the powder.[2][4][5] |
| Reconstituting the Peptide | - Nitrile gloves- Laboratory coat- Safety goggles with side shields | To protect against splashes of the solvent and the peptide solution. |
| Handling the Peptide Solution | - Nitrile gloves- Laboratory coat- Safety goggles | To prevent skin and eye contact with the peptide solution. |
| Accidental Spill Cleanup | - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety goggles- Respirator (if significant dust is generated) | To provide enhanced protection during cleanup of potentially hazardous material.[2] |
| Waste Disposal | - Nitrile gloves- Laboratory coat- Safety goggles | To ensure protection during the handling and disposal of contaminated waste. |
Experimental Protocols: Step-by-Step Handling and Disposal Plan
Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage.
-
Wear appropriate PPE (nitrile gloves, lab coat, safety goggles) before opening the package.
-
Verify that the product name and catalog number on the vial match the order.
-
Store the lyophilized peptide at -20°C in a desiccated, clearly labeled container.[2][3]
Reconstitution and Handling:
-
Before opening the vial, allow it to warm to room temperature to prevent moisture contamination.
-
Work in a clean, designated area, such as a laboratory bench or a chemical fume hood.
-
Don the appropriate PPE: nitrile gloves, a lab coat, and safety goggles.
-
Carefully open the vial.
-
Add the appropriate solvent as per the research protocol to reconstitute the peptide.
-
Gently swirl or pipette to dissolve the contents completely. Avoid vigorous shaking.
-
For long-term storage of the solution, aliquot it into smaller, single-use vials and store at -20°C.[3]
Accidental Spill Response:
-
Small Spills (Powder):
-
Small Spills (Solution):
-
Absorb the spill with absorbent material.
-
Place the used absorbent material into a sealed bag for waste disposal.
-
Clean the spill area with a suitable laboratory disinfectant or detergent.
-
-
Large Spills:
-
Evacuate the area and prevent entry.
-
Contact the institution's environmental health and safety (EHS) office for guidance.
-
Disposal Plan: All waste materials contaminated with Angiogenin Fragment (108-123) must be disposed of in accordance with federal, state, and local environmental regulations.[2]
-
Solid Waste:
-
Collect all contaminated solid waste (e.g., pipette tips, vials, gloves) in a designated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all unused peptide solutions and other contaminated liquids in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Final Disposal:
-
A recommended method for disposal is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Alternatively, contact a licensed professional waste disposal service to arrange for pickup and disposal of the chemical waste.[6]
-
Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposal of Angiogenin Fragment (108-123).
References
- 1. echemi.com [echemi.com]
- 2. peptide.co.jp [peptide.co.jp]
- 3. adooq.com [adooq.com]
- 4. Laboratory Safety Guidelines When Handling Peptides and Research Chemicals - Continental Peptides [continentalpeptides.com]
- 5. peptideskingdom.com [peptideskingdom.com]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
